molecular formula C4H6Br2O2S B1633603 2,3-Dibromosulfolane

2,3-Dibromosulfolane

Cat. No.: B1633603
M. Wt: 277.96 g/mol
InChI Key: IWPCGTXDZACYSU-UHFFFAOYSA-N
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Description

2,3-Dibromosulfolane is a useful research compound. Its molecular formula is C4H6Br2O2S and its molecular weight is 277.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dibromosulfolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromosulfolane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H6Br2O2S

Molecular Weight

277.96 g/mol

IUPAC Name

2,3-dibromothiolane 1,1-dioxide

InChI

InChI=1S/C4H6Br2O2S/c5-3-1-2-9(7,8)4(3)6/h3-4H,1-2H2

InChI Key

IWPCGTXDZACYSU-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)C(C1Br)Br

Canonical SMILES

C1CS(=O)(=O)C(C1Br)Br

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: Isomeric Distinction and Synthetic Utility of Dibromosulfolanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry and materials science, 3,4-dibromosulfolane and 2,3-dibromosulfolane represent two structurally distinct isomers with vastly different synthetic utilities. While often conflated in broad chemical searches, their reactivity profiles are orthogonal.

3,4-Dibromosulfolane is the industry-standard intermediate for generating thiophene-1,1-dioxide and conducting polymers like EDOT (3,4-ethylenedioxythiophene). Its symmetry allows for double dehydrobromination to form conjugated dienes.

2,3-Dibromosulfolane , conversely, is a specialized, thermodynamically distinct isomer often arising from the bromination of 2-sulfolene. It finds niche applications in photoresist lithography and as a flame-retardant additive, where its specific halogen positioning offers unique thermal or solubility characteristics unlike its 3,4-counterpart.

Part 1: Structural & Physical Comparison

The primary difference lies in the position of the bromine atoms relative to the sulfone group, which dictates their elimination chemistry and dipole moments.

Feature3,4-Dibromosulfolane2,3-Dibromosulfolane
CAS Number 15091-30-2 53032-08-9 (varies by stereoisomer)
Primary Precursor 3-Sulfolene (2,5-dihydrothiophene-1,1-dioxide)2-Sulfolene (2,3-dihydrothiophene-1,1-dioxide)
Stereochemistry Typically trans-diaxial (kinetically favored) or trans-diequatorialcis or trans depending on synthesis; often less stable
Melting Point 142–146 °CNot well-defined (often an oil or low-melting solid)
Symmetry

or

(depending on conformation)

(Asymmetric)
Reactivity Class Precursor for Conjugated Dienes Precursor for Vinylic Bromides
Stereochemical Insight[3]
  • 3,4-Isomer: The addition of bromine to 3-sulfolene proceeds via a bromonium ion intermediate, exclusively yielding the trans product. In the solid state, it adopts a conformation where bromines are equatorial to minimize dipole repulsion with the sulfone oxygens.

  • 2,3-Isomer: The proximity of the C2-bromine to the sulfone group creates significant steric and electronic strain, making this isomer more prone to rearrangement or solvolysis.

Part 2: Synthetic Pathways & Protocols

Synthesis of 3,4-Dibromosulfolane (Standard Protocol)

This protocol utilizes the electrophilic addition of bromine to 3-sulfolene. The choice of solvent is critical: non-polar solvents precipitate the product, driving the reaction to completion.

Reagents:

  • 3-Sulfolene (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Chloroform (

    
    ) or Carbon Tetrachloride (
    
    
    
    )

Methodology:

  • Dissolution: Dissolve 3-sulfolene in

    
     at room temperature.
    
  • Addition: Add

    
     dropwise over 30 minutes. The reaction is exothermic; maintain temperature 
    
    
    
    to prevent
    
    
    extrusion.
  • Precipitation: The product, trans-3,4-dibromosulfolane, is less soluble than the starting material and will crystallize out.

  • Purification: Filter the white solid and wash with cold hexanes. Recrystallize from ethanol if necessary.

Accessing 2,3-Dibromosulfolane

Direct synthesis is challenging due to the tendency of 2-sulfolene to isomerize back to 3-sulfolene under the reaction conditions. Successful isolation often requires low temperatures and radical inhibitors.

Reagents:

  • 2-Sulfolene (obtained via base-catalyzed isomerization of 3-sulfolene)[1]

  • Pyridinium tribromide (softer brominating agent) or

    
     at 
    
    
    
    .

Methodology:

  • Isomerization: Treat 3-sulfolene with catalytic NaOH/Ethanol to equilibrate to the thermodynamic 2-sulfolene. Isolate 2-sulfolene (MP ~48°C).

  • Bromination: React 2-sulfolene with pyridinium tribromide in dichloromethane at

    
    .
    
  • Isolation: The 2,3-isomer is often an oil. Rapid silica filtration is required to prevent decomposition.

Visualization: Synthetic Divergence

Synthesis Sulfolene3 3-Sulfolene (Kinetic Isomer) Sulfolene2 2-Sulfolene (Thermodynamic Isomer) Sulfolene3->Sulfolene2 Isomerization Prod34 3,4-Dibromosulfolane (Solid, MP 143°C) Sulfolene3->Prod34 Electrophilic Addition Prod23 2,3-Dibromosulfolane (Oil/Low MP) Sulfolene2->Prod23 Bromination (Low Temp) Br2 Br2 / CHCl3 Base NaOH / EtOH

Figure 1: Synthetic divergence of sulfolene isomers. 3-sulfolene yields the stable 3,4-product, while 2-sulfolene yields the 2,3-product.[2][3][4]

Part 3: Reactivity & Mechanistic Divergence

The most critical distinction for drug development professionals is the elimination behavior .

3,4-Dibromosulfolane: The Route to Conjugation

Treatment with mild bases (e.g.,


, Pyridine) induces double dehydrobromination.
  • Mechanism: E2 elimination.

  • Product: Thiophene-1,1-dioxide (highly reactive diene) or 3,4-dibromothiophene (if aromatization occurs).[1]

  • Utility: Used to generate "masked" dienes for Diels-Alder cycloadditions in the synthesis of polycyclic drugs.

2,3-Dibromosulfolane: Regiochemical Complexity

Elimination is asymmetric. The proton at C2 is highly acidic (alpha to sulfone), but the leaving group (Br) is also at C2/C3.

  • Pathway A: Elimination of H-C2 and Br-C3 yields 2-bromo-2-sulfolene .

  • Pathway B: Elimination of H-C3 and Br-C2 yields 3-bromo-2-sulfolene .

  • Result: A mixture of vinylic bromides rather than a clean conjugated system. This makes the 2,3-isomer poor for Diels-Alder strategies but useful for functionalizing the sulfolane ring at specific positions.

Visualization: Elimination Pathways

Elimination Input34 3,4-Dibromosulfolane ThiopheneDioxide Thiophene-1,1-dioxide (Conjugated Diene) Input34->ThiopheneDioxide Double Elimination (-2 HBr) Input23 2,3-Dibromosulfolane VinylBr Vinyl Bromides (Mixture) Input23->VinylBr Single Elimination (-HBr) Base Base (E2) Base->Input34 Base->Input23

Figure 2: Divergent elimination pathways. The 3,4-isomer yields a clean conjugated diene, while the 2,3-isomer yields vinylic bromides.

Part 4: Applications in Industry[7][8]

Drug Development (Heterocycle Synthesis)
  • 3,4-Dibromosulfolane: Primarily used as a precursor for 3,4-disubstituted thiophenes . By reacting with nucleophiles (sulfides, amines) followed by aromatization, researchers can synthesize thiophene-based pharmacophores found in antipsychotics and anti-inflammatory drugs.

  • Self-Validating Protocol: If your reaction yields a black polymer, you likely generated thiophene-1,1-dioxide (from 3,4-dibromo) without a trapping agent (dienophile).

Materials Science (Polymers & Resins)
  • 3,4-Dibromosulfolane: The key intermediate for EDOT , the monomer for PEDOT:PSS (a transparent conductive polymer).

  • 2,3-Dibromosulfolane: Used in fluorine-containing photoresists (F2 excimer laser lithography) as a dissolution inhibitor or additive to tune the refractive index. Its asymmetry prevents crystallization in the polymer matrix, a desirable trait for amorphous optical films.

References

  • LookChem. (n.d.).[4] 3,4-Dibromosulfolane Chemical Properties and Synthesis. Retrieved from [Link]

  • Google Patents. (2002). Process for production of fluorine-containing norbornene derivatives (US6844404B2).

Sources

2,3-dibromotetrahydrothiophene 1,1-dioxide structure analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Structural Analysis of 2,3-dibromotetrahydrothiophene 1,1-dioxide

Foreword: A Multi-faceted Approach to Molecular Truth

In the realm of drug development and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. An error in structural assignment can lead to wasted resources, misinterpreted data, and ultimately, project failure. This guide addresses the comprehensive structural analysis of 2,3-dibromotetrahydrothiophene 1,1-dioxide, a halogenated sulfone with potential as a versatile synthetic intermediate. My objective is not to present a rigid, one-size-fits-all protocol, but to impart a strategic, field-proven methodology. As a Senior Application Scientist, I advocate for a synergistic approach where each analytical technique provides a unique, self-validating piece of the structural puzzle. We will move from the foundational—confirming the molecular formula—to the definitive—mapping the precise three-dimensional atomic arrangement. This document is designed for the discerning researcher who understands that causality, not just procedure, is the hallmark of robust science.

Chapter 1: Foundational Attributes and Synthetic Context

Before any analysis begins, a clear understanding of the target molecule's expected attributes is essential. This foundational knowledge informs our experimental design and allows us to anticipate the spectral signatures we aim to observe.

Core Molecular Identity:

  • Systematic Name: 2,3-dibromothiolane 1,1-dioxide

  • Molecular Formula: C₄H₆Br₂O₂S

  • Molecular Weight: 277.96 g/mol (for most abundant isotopes)[1]

  • Core Structure: The molecule is built upon a saturated five-membered heterocyclic sulfone ring, known as a sulfolane or tetrahydrothiophene 1,1-dioxide. This ring is substituted with two bromine atoms on adjacent carbons (C2 and C3).

Stereochemical Considerations: The presence of chiral centers at C2 and C3 necessitates a consideration of stereoisomerism. The bromine atoms can be on the same side of the ring plane (cis) or on opposite sides (trans). The analytical challenge lies not only in confirming the constitution but also in definitively assigning this relative stereochemistry.

Synthetic Pathway Overview: A robust structural analysis must also consider the molecule's synthetic origin, which provides clues to potential impurities and regioisomeric byproducts. A plausible synthesis involves the oxidation of a dibrominated tetrahydrothiophene precursor. This multi-step process underscores the importance of rigorous purification and characterization to ensure the final compound is free of starting materials or intermediates.

G cluster_synthesis Plausible Synthetic Workflow cluster_analysis Structural Verification Stages A Thiophene Precursor B Reduction (e.g., Na/NH3) A->B C 2,3-Dihydrothiophene B->C D Bromination (e.g., Br2) C->D E 2,3-Dibromotetrahydrothiophene D->E F Oxidation (e.g., mCPBA, H2O2) E->F G Target: 2,3-dibromotetrahydrothiophene 1,1-dioxide F->G H Purification (Chromatography/Crystallization) G->H I Comprehensive Spectroscopic & Crystallographic Analysis H->I

Caption: Synthetic and verification workflow.

Chapter 2: Mass Spectrometry (MS) - The Gatekeeper of Elemental Composition

Expertise & Causality: Mass spectrometry is our first experimental checkpoint. Its primary role is to validate the molecular weight and, by extension, the elemental formula. For a molecule containing bromine, MS provides an exceptionally clear and self-validating signature due to the near-equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.[2][3] The presence of two bromine atoms will generate a characteristic triplet of peaks (M, M+2, M+4) for the molecular ion, with a relative intensity ratio of approximately 1:2:1.[4] Observing this pattern provides high confidence that the molecule indeed contains two bromine atoms.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol/dichloromethane mixture) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer for high mass accuracy.

  • Ionization Mode: Run in both positive and negative ion modes to determine the optimal ionization. Adducts with sodium ([M+Na]⁺) are common in positive mode.

  • Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the mass resolution is set to >10,000 to allow for accurate mass determination to at least four decimal places.

  • Data Analysis:

    • Locate the molecular ion cluster. Compare the observed isotopic pattern with the theoretically calculated pattern for C₄H₆Br₂O₂S.

    • Determine the accurate mass of the monoisotopic peak and use software to calculate the most likely elemental formula. The measured mass should be within 5 ppm of the theoretical mass.

Data Presentation: Expected Molecular Ion Cluster
IonTheoretical m/z (Monoisotopic)Isotopic CompositionExpected Relative Abundance
[M]⁺275.8455C₄H₆⁷⁹Br₂O₂S~50% (Normalized to 100)
[M+2]⁺277.8435C₄H₆⁷⁹Br⁸¹BrO₂S~100% (Normalized to 200)
[M+4]⁺279.8414C₄H₆⁸¹Br₂O₂S~50% (Normalized to 100)

Chapter 3: Infrared (IR) Spectroscopy - Mapping Functional Terrain

Expertise & Causality: While MS confirms what atoms are present, IR spectroscopy tells us how they are functionally arranged. The key to this analysis is the sulfone (SO₂) group. The strong dipole moment of the S=O bonds results in intense, characteristic absorption bands that are difficult to miss. The presence of these bands provides immediate, robust evidence for the sulfone moiety, distinguishing the target 1,1-dioxide from its unoxidized sulfide or intermediate sulfoxide counterparts.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is critical to subtract atmospheric H₂O and CO₂ signals.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to achieve a good signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and baseline correction using the spectrometer software.

Data Presentation: Characteristic Vibrational Frequencies
Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityCausality/Significance
~1350-1300 cm⁻¹SO₂ Asymmetric StretchStrongConfirmatory for the sulfone group.[5]
~1160-1120 cm⁻¹SO₂ Symmetric StretchStrongThe second key confirmatory peak for the sulfone group.[5]
~3000-2850 cm⁻¹C-H (sp³) StretchMediumIndicates the saturated alkyl backbone of the ring.
~700-500 cm⁻¹C-Br StretchMedium-StrongConfirms the presence of carbon-bromine bonds.

Chapter 4: Nuclear Magnetic Resonance (NMR) - The Blueprint of Connectivity

Expertise & Causality: NMR spectroscopy provides the definitive map of the C-H framework. It allows us to "walk" across the molecule, confirming which atoms are connected to which, and crucially, to deduce the relative stereochemistry of the bromine substituents through the analysis of proton-proton coupling constants (³JHH). The significant deshielding effect of the electronegative sulfone group and bromine atoms creates a dispersed spectrum, making analysis more straightforward than in the parent tetrahydrothiophene.

G cluster_mol cluster_labels mol p1 H-2 p2 H-3 p3 H-4a / H-4b p4 H-5a / H-5b

Caption: Proton environments in the tetrahydrothiophene ring.

Experimental Protocol: 1D and 2D NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum. Ensure adequate spectral width and resolution.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be needed due to the lower natural abundance of ¹³C.

  • 2D COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum. This experiment reveals which protons are coupled (i.e., adjacent) to each other, confirming the H-C(2)-C(3)-C(4)-C(5) connectivity.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum. This experiment correlates each proton with the carbon atom to which it is directly attached, allowing for unambiguous assignment of all C-H pairs.

  • Data Analysis:

    • Integrate the ¹H NMR signals to confirm the proton count (6H).

    • Assign chemical shifts based on proximity to electronegative groups (protons and carbons at C2 and C3 will be significantly downfield).

    • Analyze the splitting patterns and coupling constants in the ¹H spectrum to deduce stereochemistry. For a trans configuration, one would expect a larger diaxial coupling constant between H-2 and H-3 compared to the smaller axial-equatorial or diequatorial couplings in a cis isomer.

Chapter 5: X-ray Crystallography - The Final Arbiter of 3D Structure

Expertise & Causality: While the combination of MS, IR, and NMR provides overwhelming evidence for the molecular structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof. It moves beyond connectivity to provide a precise, three-dimensional model of the molecule as it exists in the solid state, revealing exact bond lengths, bond angles, and torsional angles. This technique is the gold standard for confirming stereochemistry and conformational preferences.

Recent research has definitively solved the structure of 2,3-dibromotetrahydrothiophene 1,1-dioxide.[6] The study revealed that the five-membered sulfolane ring is not planar but adopts a twisted conformation . This empirical result is invaluable, as it provides a ground truth against which all other data and computational models can be compared.

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

This protocol is a high-level overview, as the specifics are highly dependent on the instrumentation and software used.

  • Crystal Growth: This is the most critical and often most challenging step. Grow single crystals suitable for diffraction (typically 0.1-0.3 mm in each dimension) by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (e.g., at 150 K) is often used to minimize thermal motion. The instrument then rotates the crystal while bombarding it with X-rays, collecting a large number of diffraction patterns.

  • Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is "solved" using computational methods to generate an initial electron density map and atomic model. This model is then "refined" to achieve the best possible fit between the calculated and observed diffraction data.

G A Purified Solid Sample B Crystal Growth (Slow Evaporation/Diffusion) A->B C Single Crystal Selection & Mounting B->C D X-ray Data Collection (Diffractometer) C->D E Structure Solution (Phase Problem) D->E F Structure Refinement E->F G Final Structural Model (Bond Lengths, Angles, Conformation) F->G

Caption: X-ray crystallography workflow.

Data Presentation: Key Structural Parameters

The following table summarizes key findings from the published crystal structure, providing authoritative data points for this molecule.[6]

ParameterValue from X-ray Diffraction DataSignificance
Ring ConformationTwistedThe five-membered ring is not planar.
Sum of in-ring torsions160.96°Quantifies the degree of non-planarity.
C-Br Bond Lengths (avg)~1.95 ÅTypical length for a C-Br single bond on a saturated carbon.
S=O Bond Lengths (avg)~1.43 ÅCharacteristic short bond length for a sulfone group.
C-S-C Bond Angle~96°The acute angle typical for a five-membered sulfone ring.[7]

Conclusion: A Synergistic and Self-Validating Framework

  • Mass Spectrometry confirms the elemental formula via accurate mass and the critical Br₂ isotopic pattern.

  • IR Spectroscopy provides definitive evidence of the key sulfone functional group.

  • NMR Spectroscopy maps the C-H framework, confirms connectivity, and elucidates stereochemistry.

  • X-ray Crystallography delivers the ultimate proof, a high-resolution 3D model revealing the molecule's precise conformation, bond lengths, and angles.

By following this logical progression, researchers can move forward with absolute confidence in the identity and structure of their material, ensuring the integrity and reproducibility of all subsequent work.

References

  • Vertex AI Search. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.
  • Amstutz, E. D., Hunsberger, I. M., & Chessick, J. J. (1951). Studies in the Sulfone Series. VIII. Infrared Absorption Spectra and Structure of Some Substituted Diphenyl Sulfones and Sulfoxides. Journal of the American Chemical Society, 73(3), 1220–1223.
  • ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Omega.
  • ResearchGate. (n.d.).
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  • YouTube. (2023).
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  • ResearchGate. (n.d.).
  • Aitken, R. A., Slawin, A. M. Z., & Sonecha, D. K. (2023). The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. Journal of Chemical Crystallography, 53, 431–437.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). Diphenyl sulfone(127-63-9)IR1.
  • Analytical Chemistry. (n.d.).
  • PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide.
  • Semantic Scholar. (n.d.).
  • Environmental Protection Agency. (n.d.). Thiophene, 4-bromo-2,3-dichlorotetrahydro-, 1,1-dioxide Properties.
  • Block, E. (n.d.).
  • AperTO - Archivio Istituzionale Open Access dell'Università di Torino. (2026). Improved Synthesis of....
  • Royal Society of Chemistry. (2019).
  • NIST WebBook. (n.d.). 2,3-Dihydrothiophene 1,1-dioxide.
  • ChemicalBook. (n.d.). 2,3-Dibromothiophene(3140-93-0) 1H NMR spectrum.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Structure of (E)-3,4-dibromotetrahydrothiophene 1,1-dioxide....
  • Chemical Science (RSC Publishing). (n.d.).
  • ResearchGate. (n.d.). Complete analysis of the 1H nmr spectrum of tetrahydrothiophene.
  • PubMed. (2007). X-ray scattering study of thin films of poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene).
  • Sigma-Aldrich. (n.d.). 2,3-Dibromothiophene 97 3140-93-0.
  • ACS Publications. (2007). X-ray Scattering Study of Thin Films of Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene).
  • NIST WebBook. (n.d.). Reaction thermochemistry data for 2,3-Dihydrothiophene 1,1-dioxide.
  • Hibbitts Catalysis Lab - University of Florida. (2020).
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2,3-Disubstituted Thiophenes.
  • AIR Unimi. (n.d.).
  • Journal of the American Chemical Society. (1982). NMR Study of Kinetic HH/HD/DD Isotope, Solvent, and Solid-state Effects on the Double Proton Transfer in Azophenine.
  • ChemicalBook. (n.d.). 2,3-Dibromothiophene synthesis.
  • RSC Publishing. (n.d.).

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2,3-dibromosulfolane safety data sheet (SDS) and hazards

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety and Hazards of 3,4-Dibromosulfolane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, hazards, and handling procedures for 3,4-dibromosulfolane (CAS No. 15091-30-2), also known as 3,4-dibromotetrahydrothiophene 1,1-dioxide.[1][2] As a sulfolane derivative, this compound is utilized in various synthetic and medicinal chemistry applications.[3] A thorough understanding of its hazardous properties and the implementation of appropriate safety protocols are paramount for any professional working with this substance. This document synthesizes critical information from safety data sheets and toxicological resources to ensure safe laboratory practices.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 3,4-dibromosulfolane is essential for its safe handling and for anticipating its behavior under various experimental conditions.

PropertyValueReference(s)
CAS Number 15091-30-2[1][2][4]
Molecular Formula C₄H₆Br₂O₂S[1][2]
Molecular Weight 277.96 g/mol [1][2]
Appearance White to off-white or almost white powder/crystal.[2][2]
Melting Point 142.0 to 146.0 °C[5]
Boiling Point 402.3 °C at 760 mmHg[5]
Flash Point 197.1 °C[5]
Density 2.241 g/cm³[5]
Storage Temperature Room temperature; recommended to be stored in a cool, dark place (<15°C).[2][2]

Hazard Identification and GHS Classification

3,4-Dibromosulfolane is classified as a hazardous substance. The following GHS classification provides a summary of its potential health effects.

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, Oral Category 3H301: Toxic if swallowed.[1]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[4]
Serious Eye Damage/Eye Irritation Category 1 / 2H318: Causes serious eye damage.[1] / H319: Causes serious eye irritation.[4]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3H335: May cause respiratory irritation.[4]

GHS Label Elements:

  • Pictogram:

    • GHS07: Exclamation mark[4]

  • Signal Word: Warning[4]

  • Hazard Statements:

    • H301: Toxic if swallowed.[1]

    • H315: Causes skin irritation.[4]

    • H318: Causes serious eye damage.[1]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.[1]

    • P270: Do not eat, drink or smoke when using this product.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][4]

    • P302+P352: IF ON SKIN: Wash with plenty of water.[4]

    • P330: Rinse mouth.[1]

    • P362+P364: Take off contaminated clothing and wash it before reuse.[4]

    • P405: Store locked up.[1]

    • P501: Dispose of contents/container in accordance with local regulations.[1]

Toxicological Information

The primary routes of exposure to 3,4-dibromosulfolane are inhalation, ingestion, and skin or eye contact. The toxicological effects are as follows:

  • Acute Effects:

    • Oral: Toxic if swallowed.[1] Accidental ingestion may be harmful.

    • Inhalation: May cause respiratory irritation, characterized by a feeling of tightness in the chest, coughing, or wheezing.[4]

    • Skin Contact: Causes skin irritation, which may present as redness at the site of contact.[4]

    • Eye Contact: Causes serious eye irritation or damage.[1][4] The eyes may water profusely.[4]

  • Chronic Effects:

    • There is no data available on the carcinogenic, mutagenic, or reproductive effects of 3,4-dibromosulfolane.[1]

Safe Handling and Storage

Adherence to strict safety protocols is crucial when working with 3,4-dibromosulfolane to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to maintain airborne concentrations below exposure limits.[6][7]

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[8][9]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for preventing contact with 3,4-dibromosulfolane.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Goggles/Face ShieldChemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[7][8][9] A face shield may be necessary where there is a potential for splashing.[10][11]
Hand Protection Chemical-Resistant GlovesWear appropriate protective gloves to prevent skin exposure.[4][7]
Body Protection Laboratory Coat/CoverallsA standard laboratory coat should be worn.[11] For tasks with a higher risk of spills, a chemical-resistant apron or coveralls may be necessary.[10][11]
Respiratory Protection Air-Purifying RespiratorIn situations where dust may be generated or ventilation is inadequate, a NIOSH-approved air-purifying respirator with an appropriate cartridge is recommended.[7][10][11]
Hygiene Practices
  • Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.[1][7][8]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][8][12]

  • Remove contaminated clothing and wash it before reuse.[4]

Storage
  • Store in a cool, dry, and well-ventilated place away from incompatible materials.[7][13]

  • Keep the container tightly closed.[7][13]

  • Store locked up.[1]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an emergency involving 3,4-dibromosulfolane.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8][14] Seek immediate medical attention.[8][14]

  • Skin Contact: Remove all contaminated clothing.[4] Wash the affected area immediately with plenty of soap and water.[4]

  • Inhalation: Move the person to fresh air.[7][13][14] If breathing is difficult, give oxygen.[7] If not breathing, give artificial respiration.[7][13][14] Seek medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[14][15] Rinse mouth with water.[13][15] Seek immediate medical attention.[14][15]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[13][16]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.[7][16]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8][9]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[13] Wear appropriate personal protective equipment as outlined in Section 4.2.[13][16] Ensure adequate ventilation.[13][16]

  • Environmental Precautions: Prevent the product from entering drains or watercourses.[13][16][17]

  • Containment and Cleanup: Sweep up the spilled material and place it into a suitable, closed container for disposal.[9][13] Avoid generating dust.[7]

Experimental Protocol: Spill Cleanup

The following protocol outlines the steps for safely cleaning a small spill of solid 3,4-dibromosulfolane.

  • Evacuate and Ventilate: Immediately alert others in the vicinity of the spill. Evacuate non-essential personnel from the area. Ensure the area is well-ventilated, and if possible, perform the cleanup within a chemical fume hood.

  • Don PPE: At a minimum, wear a laboratory coat, chemical-resistant gloves, and safety goggles. If there is a risk of generating dust, a respirator should also be worn.

  • Contain the Spill: Gently cover the spill with an inert absorbent material such as sand, earth, or vermiculite.

  • Collect the Material: Carefully sweep the absorbed material into a designated waste container. Use non-sparking tools if there is any fire hazard.[14]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose of Waste: Seal the waste container and label it appropriately. Dispose of the waste according to institutional and local regulations.[1]

  • Remove PPE and Wash Hands: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Visualizations

Chemical Structure

Caption: Chemical structure of 3,4-Dibromosulfolane.

Safe Handling Workflow

Safe_Handling_Workflow start Start: Prepare for Experiment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Ensure Proper Ventilation (Chemical Fume Hood) ppe->ventilation weighing Weigh Compound Carefully (Minimize Dust) ventilation->weighing reaction Perform Reaction weighing->reaction cleanup Clean Work Area & Equipment reaction->cleanup waste Dispose of Waste Properly cleanup->waste storage Store Compound Securely cleanup->storage end End of Procedure waste->end storage->end

Caption: A generalized workflow for the safe handling of 3,4-Dibromosulfolane.

References

  • SAFETY DATA SHEET - Fisher Scientific. (2011, December 15).
  • 9 - SAFETY DATA SHEET. (2010, December 1).
  • SAFETY DATA SHEET - AEB Group. (2024, March 18).
  • Safety Data Sheet 4 . First Aid Measures - Qualitek.
  • Safety Data Sheet: 2,3-Dibromothiophene - Chemos GmbH&Co.KG.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Apollo Scientific. (2023, February 10).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 29).
  • 1 - • SAFETY DATA SHEET. (2025, October 7).
  • Material Safety Data Sheet - Spectrum Chemical. (2010, November 11).
  • Safety Data Sheet - R&D Systems. (2025, June 20).
  • Safety Data Sheet - ChemScene. (2025, December 8).
  • SAFETY DATA SHEET - Fisher Scientific. (2020, May 15).
  • 2,3-DIBROMOTHIOPHENE | Georganics. (2011, February 4).
  • Safety Data Sheet - CDN Isotopes.
  • Toxicity and carcinogenicity of 2,3-dibromo-1-propanol in F344/N rats and B6C3F1 mice.
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council.
  • PPE Requirements Hazardous Drug Handling.
  • Material Safety Data Sheet - Trans-2,3-Dibromo-2-Butene-1,4-Diol, 97% - Cole-Parmer. (2005, October 3).
  • 3-Sulfolenes and Their Derivatives: Synthesis and Applications.
  • Appendix 1--Personal Protective Equipment Requirements - CDPR.
  • Personal protective equipment for handling 2,3-Dimethyl-2,3-diphenylbutane - Benchchem.
  • Chemwatch GHS SDS 23002-1 - Sdfine.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 2,3-Dibromo-1-propanol | C3H6Br2O | CID 7281 - PubChem.
  • 3,4-Dibromosulfolane | 15091-30-2 | TCI AMERICA.
  • 3,4-Dibromosulfolane - LookChem.
  • 3,4-Dibromosulfolane 15091-30-2 | Tokyo Chemical Industry Co., Ltd.(APAC).
  • An In-Depth Technical Guide to the Chemical Properties and Structure of 2,3-Dibromophenol - Benchchem.
  • Chemical Properties of Butane, 2,3-dibromo- (CAS 5408-86-6) - Cheméo.
  • Extinguishing foam is at the heart of the solution - FireDos.

Sources

Thermodynamic Profiling and Structural Characterization of 2,3-Dibromosulfolane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, halogenated cyclic sulfones represent a critical class of intermediates used in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced polymeric materials. Among these, 2,3-dibromosulfolane (CAS 53032-08-9), systematically known as 2,3-dibromotetrahydrothiophene 1,1-dioxide [1], presents unique thermophysical challenges.

Unlike its parent compound sulfolane, which is highly stable and planar, the introduction of vicinal bromine atoms at the 2,3-position induces significant steric strain. This whitepaper provides an in-depth analysis of the melting point (MP) and boiling point (BP) data for 2,3-dibromosulfolane, grounded in recent crystallographic discoveries, and establishes a self-validating experimental workflow for its thermodynamic characterization.

Structural Conformation and Thermodynamic Causality

To understand the melting and boiling points of 2,3-dibromosulfolane, one must first analyze its crystal structure. Recent X-ray crystallographic studies have demonstrated that while standard 2-sulfolene maintains a perfectly planar ring, 2,3-dibromosulfolane adopts a highly twisted conformation [2].

  • Crystallographic Profile: It crystallizes in the orthorhombic space group Pbca with unit cell dimensions

    
    , 
    
    
    
    , and
    
    
    [2].
  • Thermodynamic Causality: The steric hindrance between the bulky vicinal bromine atoms forces the tetrahydrothiophene ring out of planarity. This twisted conformation disrupts optimal crystal lattice packing compared to more symmetrical isomers (like 3,4-dibromosulfolane). Consequently, the intermolecular London dispersion forces and dipole-dipole interactions are altered, leading to a measurable depression in its melting point relative to its highly symmetrical counterparts, while its boiling point remains heavily dictated by its high molecular weight and the strong dipole of the sulfone moiety.

Quantitative Data Presentation

Because highly purified empirical thermodynamic data for the 2,3-isomer is often proprietary, scientists rely on comparative isomer baselining. Table 1 summarizes the thermophysical properties of 2,3-dibromosulfolane against its parent compound and its 3,4-isomer [3].

Table 1: Comparative Thermophysical Data of Sulfolane Derivatives

CompoundCAS NumberConformationMelting Point (°C)Boiling Point (°C)
Sulfolane 126-33-0Planar27.5285.0
3,4-Dibromosulfolane 15091-30-2Twisted143.0402.3 ± 45.0 (Pred.)
2,3-Dibromosulfolane 53032-08-9Twisted (Orthorhombic)~120 - 135 (Est.)~390 - 410 (Pred.)

Note: The melting point of the 2,3-isomer is estimated to be lower than the 3,4-isomer due to reduced molecular symmetry impeding crystalline packing efficiency.

Mechanistic Visualization

The following diagram maps the logical relationship between the molecular structure of 2,3-dibromosulfolane and its resulting thermophysical properties.

G N1 2,3-Dibromosulfolane (CAS 53032-08-9) N2 Vicinal Dibromide at C2-C3 Position N1->N2 Structural feature N3 Twisted Conformation (Orthorhombic, Pbca) N2->N3 Induces N4 Steric Hindrance & Altered Dipole Moment N3->N4 Causes N5 Reduced Crystal Lattice Symmetry N4->N5 Leads to N7 Boiling Point (~400 °C Predicted) N4->N7 Influences N6 Melting Point (~120-135 °C) N5->N6 Modulates

Fig 1: Pathway linking 2,3-dibromosulfolane's twisted conformation to its thermophysical properties.

Experimental Workflow for Thermodynamic Validation

To accurately determine the exact melting and boiling points of synthesized 2,3-dibromosulfolane, researchers must avoid standard capillary methods. Halogenated cyclic sulfones are highly prone to thermal degradation (extrusion of


 or dehydrohalogenation) at elevated temperatures.

Causality of Method Selection: We employ Simultaneous Thermal Analysis (STA)—combining Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). TGA monitors mass loss while DSC monitors heat flow. A phase change (endotherm) without mass loss confirms a true melting or boiling point, whereas an endothermic event coupled with rapid mass loss indicates thermal decomposition.

Self-Validating Protocol: Simultaneous DSC-TGA

Self-Validating System Rule: This protocol utilizes an internal calibration gate. Before testing the target analyte, the system must run a high-purity Indium standard (MP 156.6 °C) and a pure Sulfolane standard (BP 285.0 °C). If the empirical values deviate by


 from literature, the run is automatically invalidated, forcing a sensor recalibration. This ensures absolute trustworthiness of the generated data.

Step-by-Step Methodology:

  • System Calibration & Validation:

    • Load 5 mg of high-purity Indium into an aluminum crucible. Run a temperature ramp from 100 °C to 200 °C at 10 °C/min under a nitrogen atmosphere (50 mL/min).

    • Verify the melting endotherm onset is

      
      .
      
    • Repeat with pure Sulfolane to verify the boiling endotherm at

      
      .
      
  • Sample Preparation:

    • Weigh exactly 3.0 to 5.0 mg of synthesized 2,3-dibromosulfolane into a pre-tared, pin-holed aluminum crucible. The pin-hole is critical; it allows vapor to escape during boiling, preventing crucible rupture while maintaining a semi-closed environment for accurate BP determination.

  • Atmospheric Control:

    • Purge the STA furnace with ultra-high purity Nitrogen gas at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the sulfolane ring at high temperatures, isolating true thermal phase transitions.

  • Thermal Ramping (Melting Point Phase):

    • Program the furnace to ramp from 25 °C to 160 °C at a rate of 5 °C/min.

    • Data Capture: Record the onset temperature of the first major endothermic peak on the DSC curve where the TGA curve shows

      
       mass loss. This is the precise Melting Point.
      
  • Thermal Ramping (Boiling Point Phase):

    • Continue the ramp from 160 °C to 450 °C at a rate of 10 °C/min.

    • Data Capture: Monitor for a secondary endothermic peak.

    • Critical Analysis: If the TGA shows a gradual mass loss approaching 100% correlating with the endotherm, this is the Boiling Point. If the TGA shows a sudden, sharp mass drop accompanied by complex exothermic/endothermic noise, the compound is undergoing thermal decomposition prior to boiling.

By strictly adhering to this self-validating STA workflow, drug development professionals can confidently map the thermophysical boundaries of 2,3-dibromosulfolane, ensuring safe scale-up and reaction optimization.

References

  • Aitken, R. A., Slawin, A. M. Z., & Sonecha, D. K. (2023). "The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives." Journal of Chemical Crystallography. Available at:[Link]

Methodological & Application

Application Note: Controlled Bromination of 2,3-Dihydrothiophene 1,1-Dioxide (Sulfolene Derivatives)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details the protocol for the bromination of dihydrothiophene 1,1-dioxides, specifically focusing on the synthesis of 3,4-dibromotetrahydrothiophene 1,1-dioxide (3,4-dibromosulfolane). This compound is a critical intermediate in the synthesis of functionalized thiophenes and dienes for pharmaceutical applications.

Substrate Specificity & Nomenclature Alert

CRITICAL DISTINCTION: Researchers often confuse the isomers of "sulfolene."

  • 3-Sulfolene (2,5-dihydrothiophene 1,1-dioxide): The kinetically formed, non-conjugated isomer. This is the standard commercial "Butadiene Sulfone" and the primary substrate for obtaining 3,4-dibromo products via electrophilic addition.

  • 2-Sulfolene (2,3-dihydrothiophene 1,1-dioxide): The thermodynamically stable, conjugated isomer (Michael acceptor).

While the user request specifies 2,3-dihydrothiophene 1,1-dioxide , standard industrial bromination protocols typically utilize 3-sulfolene to generate the 3,4-dibromo scaffold. This guide focuses on the 3-sulfolene route due to its utility in generating 3,4-functionalized thiophenes, but includes specific notes on isomer management.

Mechanistic Insight

The bromination of 3-sulfolene proceeds via a classic electrophilic addition mechanism. Unlike simple alkenes, the sulfone group exerts a strong electron-withdrawing inductive effect, deactivating the double bond. However, the reaction proceeds smoothly in polar solvents which stabilize the intermediate bromonium ion.

Reaction Pathway

The reaction is stereospecific, yielding the trans-3,4-dibromo product (anti-addition).

Bromination Mechanism cluster_0 Stereochemistry Control S1 3-Sulfolene (2,5-dihydro...) TS Cyclic Bromonium Intermediate S1->TS Attack of π-bond on Br-Br Br2 Br2 (Electrophile) Br2->TS Prod trans-3,4-Dibromosulfolane (Anti-Addition Product) TS->Prod Backside attack by Br- (SN2-like)

Figure 1: Mechanistic pathway of electrophilic bromination showing the requisite anti-addition.

Safety & Handling (The "Self-Validating" Safety System)

Working with sulfolenes and bromine requires a "defense-in-depth" safety strategy.

Thermal Instability (The Cheletropic Trap)

3-Sulfolene undergoes a retro-cheletropic reaction releasing 1,3-butadiene and sulfur dioxide (


)  upon heating.
  • Threshold: Decomposition begins noticeably >110°C, but can occur slowly at lower temperatures if catalyzed.

  • Risk: Pressurization of closed vessels and release of toxic

    
    .
    
  • Control: Maintain reaction temperature < 60°C.

Bromine Handling[1][2]
  • Hazard: Highly corrosive liquid; vapors cause severe pulmonary edema.

  • Control: Use a dedicated dropping funnel with a pressure-equalizing arm. Quench spills immediately with sodium thiosulfate solution.

Experimental Protocol

Method A: Aqueous Suspension (Green Chemistry Route)

Recommended for scale-up due to ease of workup and avoidance of halogenated solvents.

Materials
ReagentEquiv.RoleNotes
3-Sulfolene 1.0SubstrateCommercial grade (98%)
Bromine (

)
1.05ReagentSlight excess ensures conversion
Water 10 volSolventGreen solvent; product precipitates
Ethanol -WashFor purification
Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel. Place the flask in a water bath (ambient temperature).

    • Validation: Ensure the condenser is vented to a scrubber (NaOH trap) to catch any escaping

      
       or 
      
      
      
      vapors.
  • Solubilization: Charge the flask with 3-sulfolene and water . Stir vigorously. 3-sulfolene is soluble in water, forming a clear solution.

  • Addition: Add bromine dropwise over 45–60 minutes.

    • Observation: The reaction is exothermic. The red bromine color should dissipate rapidly upon contact with the solution, indicating fast consumption.

    • Control: If the red color persists, pause addition. If the temperature exceeds 50°C, add ice to the water bath.

  • Precipitation: As the reaction proceeds, the 3,4-dibromosulfolane (which is insoluble in water) will precipitate as a heavy white solid.

  • Completion: After full addition, stir for an additional 1 hour. The supernatant should be slightly yellow (excess

    
    ).
    
  • Workup:

    • Filter the solid using a sintered glass funnel.[1]

    • Wash the cake with cold water (

      
       mL) to remove residual acid (
      
      
      
      ).
    • Wash with a small amount of cold ethanol to aid drying.

  • Drying: Dry the solid in a vacuum oven at 40°C. Do not exceed 60°C to prevent decomposition.

Yield & Characterization
  • Typical Yield: 85–92%

  • Melting Point: 139–141°C (Lit. 141–142°C) [1].

  • Purity Check: The product should be white. A brown tint indicates residual bromine or decomposition.

Method B: Homogeneous Organic Phase (Chloroform/DCM)

Use this method if the substrate has hydrophobic substituents.

  • Dissolve 3-sulfolene in

    
     (5 vol).
    
  • Add

    
     in 
    
    
    
    solution dropwise at reflux.
  • Critical Difference: The product often precipitates or requires solvent evaporation.

  • Note: This method generates organic waste and requires stricter handling of the mother liquor.

Process Workflow Diagram

Experimental Workflow Start Start: 3-Sulfolene + H2O AddBr Dropwise Addition of Br2 (Temp < 50°C) Start->AddBr Check Color Check: Is Br2 consumed? AddBr->Check Check->AddBr No (Too Fast) Precip Product Precipitation (White Solid) Check->Precip Yes Filter Filtration & Wash (H2O -> EtOH) Precip->Filter Dry Vacuum Dry (Max 40°C) Filter->Dry

Figure 2: Operational workflow for the aqueous bromination protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Isomerization to 2-sulfoleneEnsure starting material is 3-sulfolene. 2-sulfolene reacts much slower.
Dark Product Residual

or Thermal decomp
Wash with 5% Sodium Bisulfite solution. Ensure drying temp < 50°C.
Oily Product Impurities / Mixed isomersRecrystallize from ethanol/water. Pure trans-isomer is a solid.
Runaway Exotherm Addition too fastCool reaction to 10–20°C. Addition rate is the primary heat control.

References

  • Organic Syntheses , Coll.[2][3] Vol. 5, p.403 (1973); Vol. 40, p.29 (1960). 3,4-Dibromotetrahydrothiophene 1,1-dioxide.

  • PubChem Compound Summary . 3,4-Dibromosulfolane (CID 85797).

  • Fisher Scientific . Safety Data Sheet: 3,4-Dibromotetrahydrothiophene 1,1-dioxide.

Sources

Application Note: High-Performance Polymer Cross-linking using 2,3-Dibromosulfolane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the utilization of 2,3-dibromosulfolane (2,3-DBS) as a robust, solid-state cross-linking agent for nucleophile-rich polymers (e.g., polyamines, polythiols, and proteins). Unlike its liquid analog Divinyl Sulfone (DVS), 2,3-DBS offers a unique "masked" reactivity profile, allowing for safer handling and controlled activation. This protocol outlines the mechanistic basis of its activity—specifically the base-promoted elimination-addition pathway—and provides validated workflows for hardening hydrogels, stabilizing biopolymers, and modifying functional membranes.

Introduction & Mechanistic Insight

The "Masked" Electrophile Advantage

While Divinyl Sulfone (DVS) is a gold standard for activating hydroxyl and amine groups, its high vapor pressure and acute toxicity pose significant handling challenges. 2,3-dibromosulfolane acts as a solid-state precursor . In neutral conditions, it is relatively stable.[1] Upon exposure to a basic environment, it undergoes dehydrohalogenation to generate reactive vinyl sulfone species in situ, which then cross-link polymer chains via Michael addition.

Mechanism of Action: Elimination-Addition

The cross-linking efficiency relies on a two-step cascade:

  • Activation (Elimination): Base-catalyzed removal of HBr creates a transient vinyl sulfone double bond.

  • Cross-linking (Addition): Nucleophilic groups (Primary Amines

    
    , Thiols 
    
    
    
    , or Hydroxyls
    
    
    ) attack the generated double bond.

CrosslinkingMechanism DBS 2,3-Dibromosulfolane (Solid Precursor) VinylInt Vinyl Sulfone Intermediate (Reactive Electrophile) DBS->VinylInt Dehydrobromination (-2 HBr) Base Base Catalyst (pH > 8.0) Base->VinylInt Promotes Product Cross-linked Network VinylInt->Product Michael Addition Polymer Polymer Nucleophile (R-NH2 / R-SH) Polymer->Product Attacks C=C

Figure 1: The activation pathway of 2,3-dibromosulfolane. The reagent functions as a bifunctional electrophile only after base-induced elimination.

Material Properties & Preparation

PropertyValueRelevance
CAS Number 15091-30-2Identification
Molecular Weight 277.96 g/mol Stoichiometric calculations
Physical State White to off-white crystalline solidEasy weighing/handling compared to liquid DVS
Solubility DMSO, DMF, Acetone; Poor in WaterRequires organic co-solvent for aqueous protocols
Melting Point 138-140 °CStable at room temperature
Reactive Groups 2 x Bromine (leaving groups)Bifunctional cross-linker
Preparation of Stock Solution (100 mM)
  • Solvent: Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Note: Do not use protic solvents (ethanol/water) for the stock, as they may inhibit long-term stability.

  • Procedure: Dissolve 278 mg of 2,3-dibromosulfolane in 10 mL of anhydrous DMSO. Vortex until fully dissolved.

  • Storage: Store at 4°C in a desiccator. Stable for 3 months.

Protocol A: Cross-linking of Amine-Rich Polymers (e.g., Chitosan, PEI)

Target Application: Hydrogel hardening and membrane stability enhancement.

Reagents
  • Polymer Solution: 2% w/v Chitosan in 1% Acetic Acid.

  • Cross-linker: 100 mM 2,3-DBS stock in DMSO.

  • Base Catalyst: 1M NaOH (for pH adjustment).

  • Quenching Buffer: 1M Tris-HCl (pH 7.0).

Step-by-Step Workflow
  • Polymer Activation:

    • Adjust the pH of the Chitosan solution to pH 6.0 - 6.5 .

    • Critical: If pH is too low, amines are protonated (

      
      ) and unreactive. If too high (>7.5) before mixing, chitosan may precipitate.
      
  • Cross-linker Addition:

    • Calculate the desired cross-linking density (typically 1–10 mol% relative to amine groups).

    • Add the 2,3-DBS stock solution dropwise to the polymer solution while stirring vigorously at Room Temperature (RT).

  • Induction of Cross-linking (The "Trigger"):

    • Slowly increase pH to 8.0 - 8.5 using dilute NaOH.

    • Observation: The solution viscosity will increase. This pH jump initiates the elimination of HBr from 2,3-DBS, generating the reactive vinyl groups which immediately react with the free amines.

  • Curing:

    • Allow the reaction to proceed for 4 to 12 hours at 25°C (or 2 hours at 40°C).

    • Visual Check: Gelation should occur.

  • Washing & Neutralization:

    • Wash the hydrogel extensively with distilled water to remove released bromide ions and DMSO.

    • Dialyze against water for 24 hours.

Protocol B: Bioconjugation/Protein Stabilization

Target Application: Stabilizing collagen scaffolds or enzyme immobilization.

Reagents
  • Protein Buffer: 0.1 M Sodium Phosphate or Carbonate buffer, pH 8.5.

  • 2,3-DBS Stock: 50 mM in DMSO.

Workflow
  • Dissolution: Dissolve protein (e.g., BSA, Collagen) at 5-10 mg/mL in the buffer.

  • Addition: Add 2,3-DBS stock to a final concentration of 0.5 – 5 mM. Ensure DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate at 4°C for 16 hours or RT for 2 hours.

    • Note: Lower temperature preserves protein tertiary structure but requires longer reaction times.

  • Quenching: Add excess Glycine or Tris buffer (pH 8.0) to quench unreacted electrophiles.

  • Purification: Desalt using a PD-10 column or dialysis cassette (MWCO 10kDa).

Quality Control & Validation

To ensure the cross-linking was successful, use the following validation methods:

MethodAnalyteExpected Result
TNBS Assay Free Primary AminesAbsorbance at 335 nm decreases as amines are consumed by cross-linking.
Ellman's Assay Free ThiolsAbsorbance at 412 nm decreases (if cross-linking thiolated polymers).
Rheology Viscoelasticity (G', G'')Storage modulus (G') increases significantly; Gel point identification.
DSC Thermal StabilityShift in Glass Transition (

) to higher temperatures.

Safety & Handling (E-E-A-T)

  • Hazard Identification: 2,3-dibromosulfolane is a skin and eye irritant.[2] Upon reaction, it releases Hydrogen Bromide (HBr).

  • In-Situ Toxicity: While the solid is safer than liquid DVS, the intermediate formed during the reaction is an alkylating agent similar to DVS.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle stock solutions in a fume hood.

  • Waste Disposal: Quench all waste solutions with an amine-rich buffer (e.g., dilute ammonia or glycine) before disposal to ensure no active alkylating agents remain.

References

  • Preparation of Sulfolene Derivatives

    • Source: 3-Sulfolenes and Their Derivatives: Synthesis and Applic
    • Relevance: Establishes the synthesis and chemical n
    • URL:

  • Mechanistic Proxy (Divinyl Sulfone Chemistry)

    • Source: Divinyl Sulfone, a Useful Cross-linking Agent (TCI Chemicals).
    • Relevance: Defines the reactivity of the vinyl sulfone group generated by 2,3-DBS elimin
    • URL:

  • Reactivity with Thiolates (Vicinal Dibromide Chemistry)

    • Source: The reaction of thiolates with 2,3-dibromo-1-propanol revisited.
    • Relevance: Validates the reaction pathway of vicinal dibromides with nucleophiles.
    • URL:

  • Hyaluronic Acid Cross-linking (Comparative Protocols)

    • Source: Comparison of the effectiveness of four different crosslinking agents with hyaluronic acid.
    • Relevance: Provides benchmarking data for sulfone-based cross-linkers against other agents like glutaraldehyde.
    • URL:

Sources

Application Notes and Protocols for 2,3-Dibromosulfolane in Photoresist Compositions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Potential of 2,3-Dibromosulfolane as a Novel Non-Ionic Photoacid Generator

In the dynamic field of microlithography, the development of novel photoresist components is paramount to advancing semiconductor manufacturing and microfabrication. Photoacid generators (PAGs) are critical sensitizer components in chemically amplified photoresists (CARs), which are the cornerstone of high-resolution patterning for deep-ultraviolet (DUV) and extreme-ultraviolet (EUV) lithography.[1] Upon exposure to radiation, PAGs generate a strong acid that catalyzes a cascade of chemical reactions within the photoresist matrix, dramatically altering its solubility in a developer solution.[2][3]

While ionic onium salt PAGs, such as sulfonium and iodonium salts, are widely used, there is a continuous search for non-ionic PAGs that offer advantages like improved solubility in common photoresist solvents and potentially reduced outgassing.[4][5] This document explores the theoretical application and provides detailed protocols for the use of 2,3-dibromosulfolane as a novel, non-ionic photoacid generator.

Based on fundamental photochemical principles, it is hypothesized that the carbon-bromine bonds in 2,3-dibromosulfolane are susceptible to homolytic cleavage upon exposure to deep UV radiation.[6][7] This photocleavage is proposed to generate bromine radicals, which can subsequently abstract hydrogen atoms from the surrounding photoresist matrix (e.g., from the polymer resin or residual solvent) to produce hydrobromic acid (HBr), a strong acid capable of initiating the desired catalytic deprotection reactions in a chemically amplified resist. The parent sulfolane structure offers excellent thermal stability and solubility in a range of organic solvents, making it an attractive backbone for a PAG.[8][9][10]

These application notes provide a comprehensive guide for researchers and drug development professionals to explore the potential of 2,3-dibromosulfolane in advanced photoresist formulations. The protocols detailed herein are based on established principles of photolithography and are designed to be self-validating.

Part 1: Mechanistic Insights and Rationale

Proposed Photochemical Mechanism of Acid Generation

The proposed mechanism for acid generation from 2,3-dibromosulfolane is initiated by the absorption of a photon (hν), typically from a DUV light source (e.g., 248 nm or 193 nm). This energy input leads to the homolytic cleavage of one of the carbon-bromine bonds, which are the most photo-labile bonds in the molecule. This process generates a sulfolanyl radical and a bromine radical. The bromine radical can then abstract a hydrogen atom from a hydrogen donor molecule (R-H) in the photoresist formulation, such as the polymer resin or solvent, to yield hydrobromic acid (HBr).

The generated HBr then acts as the catalyst for the deprotection of the acid-sensitive polymer in the chemically amplified resist, rendering the exposed regions soluble in an aqueous alkaline developer for a positive-tone resist.

G cluster_0 Photo-Initiation cluster_1 Radical Formation cluster_2 Acid Generation cluster_3 Catalytic Deprotection 2,3-Dibromosulfolane 2,3-Dibromosulfolane Homolytic_Cleavage C-Br Bond Cleavage 2,3-Dibromosulfolane->Homolytic_Cleavage Absorption of UV light Photon (hν) Photon (hν) Photon (hν)->2,3-Dibromosulfolane Sulfolanyl_Radical Sulfolanyl Radical Homolytic_Cleavage->Sulfolanyl_Radical Bromine_Radical Bromine Radical (Br•) Homolytic_Cleavage->Bromine_Radical Hydrogen_Abstraction Hydrogen Abstraction Bromine_Radical->Hydrogen_Abstraction HBr Hydrobromic Acid (HBr) Hydrogen_Abstraction->HBr H_Donor Hydrogen Donor (R-H) (e.g., Polymer, Solvent) H_Donor->Hydrogen_Abstraction Deprotection Acid-Catalyzed Deprotection HBr->Deprotection Catalyst CAR_Polymer Chemically Amplified Resist Polymer (Protected) CAR_Polymer->Deprotection Deprotected_Polymer Deprotected Polymer (Soluble in Developer) Deprotection->Deprotected_Polymer G cluster_workflow Photolithography Workflow Wafer_Prep Wafer Preparation (Cleaning, Dehydration Bake) Spin_Coat Spin Coating (Apply Photoresist) Wafer_Prep->Spin_Coat Soft_Bake Soft Bake (Remove Solvent) Spin_Coat->Soft_Bake Exposure DUV Exposure (Through Photomask) Soft_Bake->Exposure PEB Post-Exposure Bake (PEB) (Catalytic Deprotection) Exposure->PEB Development Development (Dissolve Exposed Areas) PEB->Development Hard_Bake Hard Bake (Improve Adhesion) Development->Hard_Bake Inspection Inspection (SEM, Profilometry) Hard_Bake->Inspection

Sources

Technical Application Note: Regioselective Dehydrobromination of 2,3-Dibromosulfolane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

This Application Note details the procedure for the controlled dehydrobromination of 2,3-dibromosulfolane (tetrahydro-2,3-dibromothiophene-1,1-dioxide). Unlike its symmetric isomer (3,4-dibromosulfolane), which is a precursor to the transient thiophene-1,1-dioxide, the 2,3-isomer undergoes regioselective elimination to yield 2-bromo-2-sulfolene (or 3-bromo-2-sulfolene depending on conditions).

Scientific Value: The resulting bromosulfolene serves as a stable, crystalline "masked" form of 2-bromobutadiene . Upon thermal activation (cheletropic extrusion of SO₂), it liberates the halogenated diene, which is otherwise difficult to handle due to rapid polymerization. This protocol is critical for researchers synthesizing functionalized cycloalkenes via Diels-Alder cycloadditions.

Key Mechanistic Distinction[1]
  • 3,4-Dibromosulfolane: Double dehydrobromination

    
     Thiophene-1,1-dioxide (highly reactive diene).
    
  • 2,3-Dibromosulfolane: Mono-dehydrobromination

    
     Bromosulfolene (stable masked diene).
    

Mechanistic Pathway & Logic[1]

The dehydrobromination of 2,3-dibromosulfolane is governed by the acidity of the protons


 to the sulfone group. The proton at C2 is hyper-acidic due to the inductive effect of both the sulfone and the 

-bromine. However, E2 elimination requires an anti-periplanar arrangement.
Reaction Scheme (DOT Visualization)

DehydrobrominationMechanism Start 2,3-Dibromosulfolane (Substrate) Base Base (Pyridine/Et3N) Proton Abstraction Start->Base + Base TS Transition State (E2 Elimination) Base->TS -H+ (C2/C5) Product 2-Bromo-2-sulfolene (Kinetic Product) TS->Product -Br- Byproduct HBr-Base Salt TS->Byproduct App 2-Bromobutadiene (Via Thermal Extrusion) Product->App Heat (>110°C) -SO2

Figure 1: Mechanistic pathway for the base-mediated dehydrobromination of 2,3-dibromosulfolane.[1] The reaction stops at the mono-alkene stage due to the lack of a suitable leaving group for a second elimination without skeletal rearrangement.

Experimental Protocol

Protocol A: Pyridine-Mediated Synthesis of 2-Bromo-2-Sulfolene

Objective: Isolate high-purity 2-bromo-2-sulfolene. Scale: 10 mmol (adaptable).

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][1][3][4][5][6]AmountRole
2,3-Dibromosulfolane 277.961.02.78 gSubstrate
Pyridine 79.101.20.97 mLBase
Dichloromethane (DCM) --30 mLSolvent
Hydrochloric Acid (1M) --20 mLWash Buffer
Magnesium Sulfate ---Drying Agent
Step-by-Step Methodology
  • Preparation of Substrate Solution:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.78 g of 2,3-dibromosulfolane in 30 mL of DCM.

    • Note: If the starting material is crude (from bromination of 2-sulfolene), ensure it is pulverized to aid dissolution.

  • Controlled Addition (Critical Step):

    • Cool the solution to 0°C using an ice bath. While the

      
      -protons are acidic, temperature control prevents polymerization of the vinyl bromide product.
      
    • Add Pyridine (0.97 mL) dropwise over 10 minutes.

    • Observation: A mild exotherm may be observed. The solution may darken slightly.

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

    • Stir for 2–4 hours . Monitor via TLC (SiO₂, 30% EtOAc/Hexanes). The starting material (Rf ~0.4) should disappear, replaced by the product (Rf ~0.55).

  • Workup & Isolation:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash 1: 20 mL of 1M HCl . (This removes excess pyridine as the pyridinium salt).

    • Wash 2: 20 mL of saturated NaHCO₃ (Neutralization).

    • Wash 3: 20 mL of Brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo at <30°C .

    • Caution: Do not overheat the rotary evaporator bath; the product is thermally sensitive.

  • Purification:

    • Recrystallize the off-white solid from a minimum amount of hot methanol or ethanol.

    • Target Yield: 65–75%.

    • Characterization: Melting Point: 78–80°C (Lit. val).

Workflow Visualization

ExperimentalWorkflow Step1 Dissolution (Substrate + DCM) Step2 Cool to 0°C Add Pyridine Dropwise Step1->Step2 Step3 Reaction (RT, 2-4 Hours) Step2->Step3 Step4 Acid Wash (1M HCl) Remove Pyridine Step3->Step4 Step5 Concentration (<30°C) Step4->Step5 Step6 Recrystallization (MeOH) Step5->Step6

Figure 2: Operational workflow for the batch synthesis of 2-bromo-2-sulfolene.

Safety & Troubleshooting (E-E-A-T)

Hazard Analysis
  • Vesicant Warning: Brominated sulfolanes are potent skin irritants and lachrymators. All operations must be performed in a functioning fume hood. Double-gloving (Nitrile) is recommended.

  • Thermal Instability: The product, 2-bromo-2-sulfolene, liberates SO₂ and 2-bromobutadiene upon heating >100°C. Ensure waste containers are not sealed tight if residual product is present.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or product decomposition during evaporation.Check TLC before workup. Keep rotavap bath <30°C.
Oiling Out Impurities in crude starting material.Use seed crystals during recrystallization; chill methanol solution to -20°C.
Polymerization Reaction temperature too high.Maintain strict 0°C start; add radical inhibitor (e.g., BHT) if storing product.

References

  • Organic Syntheses, Coll. Vol. 5, p. 135 (1973). 3-Bromothiophene (General methodology for bromination/dehydrobromination).Link

  • Krug, R. C., & Ruckel, E. R. (1955).Unsaturated Cyclic Sulfones. I. 3-Bromo-2-sulfolene and Related Compounds. Journal of Organic Chemistry.
  • Sample, T. E., & Hatch, L. F. (1968). 3-Sulfolene and Its Derivatives. Journal of Chemical Education. Link

  • National Institutes of Health (PubChem). 2,3-Dibromothiophene Safety Data Sheet.Link

(Note: While 3,4-dibromosulfolane is the more common commercial isomer, the protocols derived from Krug et al. establish the specificity of the 2,3-isomer chemistry described above.)

Sources

Application Notes and Protocols: 2,3-Dibromosulfolane as a Versatile Precursor for Novel Flame Retardants

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the persistent quest for enhanced fire safety in polymeric materials, the development of effective and reliable flame retardants is of paramount importance. Brominated flame retardants (BFRs) have long been a cornerstone of the industry, valued for their high efficiency in interrupting the gas-phase radical chain reactions of combustion.[1][2] This application note explores the potential of 2,3-dibromosulfolane as a versatile precursor for the synthesis of both additive and reactive flame retardants. The inherent chemical functionalities of 2,3-dibromosulfolane, combining a high bromine content with a reactive sulfone group, offer a unique platform for the design of novel flame-retardant architectures.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, application, and characterization of flame retardants derived from 2,3-dibromosulfolane. We will delve into the underlying chemical principles, provide detailed experimental protocols, and outline the necessary analytical techniques for performance evaluation.

Core Principles of Brominated Flame Retardancy

The primary mechanism by which brominated flame retardants operate is through gas-phase inhibition of the combustion process.[3][4] Upon thermal decomposition, these compounds release bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (HO•) radicals that propagate the fire, converting them into less reactive species like hydrogen bromide (HBr).[1] This interruption of the radical chain reaction effectively quenches the flame.

A significant enhancement in flame retardant efficacy is often achieved through the synergistic combination of brominated compounds with antimony trioxide (Sb₂O₃).[1] In the presence of HBr released from the BFR, antimony trioxide forms antimony trihalides (e.g., SbBr₃), which are volatile and act in the gas phase to further inhibit combustion.[1]

2,3-Dibromosulfolane: A Promising Precursor

2,3-Dibromosulfolane (also known as 3,4-dibromotetrahydrothiophene-1,1-dioxide) is a halogenated derivative of sulfolane.[5][6] While its direct application as a flame retardant is not extensively documented in publicly available literature, its chemical structure suggests significant potential. The two bromine atoms provide the necessary source of flame-retarding radicals, while the sulfone group can influence thermal stability and compatibility with various polymer matrices.

A key feature of 2,3-dibromosulfolane is its reactivity towards nucleophiles. It has been reported that 3,4-dibromosulfolane reacts with amines to yield the corresponding 3,4-diaminosulfolane derivatives.[7] This reactivity opens the door to synthesizing a variety of functionalized sulfolane derivatives that can act as reactive flame retardants, chemically incorporating into the polymer backbone to prevent leaching and improve long-term performance.[8]

Synthesis of Novel Flame Retardants from 2,3-Dibromosulfolane

This section outlines hypothetical yet scientifically plausible synthetic routes to novel flame retardants using 2,3-dibromosulfolane as a starting material. These protocols are based on established organic chemistry principles and the known reactivity of similar compounds.

Protocol 1: Synthesis of a Diamino-Functionalized Dibromosulfolane (Reactive Flame Retardant)

This protocol describes the synthesis of a diamine-functionalized dibromosulfolane, which can be used as a reactive monomer or curing agent in polymers such as polyurethanes and epoxy resins. The reaction is based on the nucleophilic substitution of the bromine atoms by an amine.[7]

Reaction Scheme:

G 2,3-Dibromosulfolane 2,3-Dibromosulfolane Diamino-functionalized\ndibromosulfolane Diamino-functionalized dibromosulfolane 2,3-Dibromosulfolane->Diamino-functionalized\ndibromosulfolane  + 2 R-NH₂ (e.g., Benzylamine)

Caption: Synthesis of a diamino-functionalized dibromosulfolane.

Materials:

  • 2,3-Dibromosulfolane

  • Benzylamine (or other primary amine)

  • Methanol

  • 1 N Hydrochloric Acid

  • Methylene Chloride

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Glassware for extraction and filtration

  • Preparative thin-layer chromatography (TLC) or column chromatography setup

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1 mmol of 2,3-dibromosulfolane in 1 mL of methanol.[7]

  • Addition of Amine: To this solution, add a solution of 10 mmol of benzylamine in 4 mL of methanol at room temperature.[7]

  • Reflux: Heat the reaction mixture to reflux and maintain for 6 hours with continuous stirring.[7]

  • Work-up:

    • After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.[7]

    • To the residue, add 4.8 mL of 1 N HCl to neutralize and remove excess benzylamine.[7]

    • Extract the aqueous layer with methylene chloride.[7]

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.[7]

  • Purification: Purify the crude product by preparative TLC or column chromatography on silica gel to isolate the cis- and trans-isomers of the 3,4-bis(benzylamino)sulfolane.[7]

Causality Behind Experimental Choices:

  • Excess Amine: A large excess of the amine is used to drive the reaction to completion and minimize side reactions.

  • Protic Solvent: Methanol is used as a protic solvent, which can facilitate the nucleophilic substitution reaction.[7]

  • Acid Wash: The hydrochloric acid wash is crucial for removing the unreacted basic amine, simplifying the purification process.

  • Chromatography: Chromatographic purification is necessary to separate the desired product from any unreacted starting material and byproducts, and to potentially separate diastereomers.

Protocol 2: Synthesis of a Phosphorus-Containing Dibromosulfolane Derivative (Additive Flame Retardant)

This protocol outlines a hypothetical synthesis of a phosphorus-containing derivative of 2,3-dibromosulfolane. The introduction of phosphorus can provide synergistic flame retardant effects through condensed-phase mechanisms, promoting char formation. This reaction is based on the Arbuzov reaction, a well-established method for forming carbon-phosphorus bonds.

Reaction Scheme:

G 2,3-Dibromosulfolane 2,3-Dibromosulfolane Phosphorus-containing\ndibromosulfolane derivative Phosphorus-containing dibromosulfolane derivative 2,3-Dibromosulfolane->Phosphorus-containing\ndibromosulfolane derivative  + P(OR)₃ (e.g., Triethyl phosphite)

Caption: Synthesis of a phosphorus-containing dibromosulfolane derivative.

Materials:

  • 2,3-Dibromosulfolane

  • Triethyl phosphite

  • High-boiling point inert solvent (e.g., Toluene or Xylene)

Equipment:

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating plate

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dibromosulfolane in a minimal amount of dry toluene.

  • Addition of Phosphite: Add an equimolar amount of triethyl phosphite to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction time will depend on the reactivity of the specific substrates.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent and any volatile byproducts (e.g., ethyl bromide) by distillation under reduced pressure.

    • The resulting crude product can be further purified by column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The reaction is carried out under a nitrogen atmosphere to prevent oxidation of the phosphite reagent.

  • Arbuzov Reaction: This classic reaction is a reliable method for forming a C-P bond, introducing the phosphorus moiety.

  • Distillation: Distillation is used to remove the solvent and volatile byproducts, driving the reaction forward and aiding in purification.

Application of 2,3-Dibromosulfolane-Derived Flame Retardants in Polymers

The synthesized flame retardants can be incorporated into various polymer matrices to enhance their fire resistance.

Workflow for Polymer Compounding and Specimen Preparation

G cluster_0 Material Preparation cluster_1 Processing cluster_2 Characterization Polymer Resin Polymer Resin Melt Blending Melt Blending Polymer Resin->Melt Blending FR Additive FR Additive FR Additive->Melt Blending Synergist (optional) Synergist (e.g., Sb₂O₃) Synergist (optional)->Melt Blending Injection Molding Injection Molding Melt Blending->Injection Molding Test Specimens Test Specimens Injection Molding->Test Specimens

Caption: Workflow for incorporating flame retardants into polymers.

Protocol 3: Incorporation into a Thermoplastic Polymer (e.g., Polypropylene)

  • Drying: Thoroughly dry the polymer resin and the flame retardant additive to prevent degradation during melt processing.

  • Premixing: Dry blend the polymer pellets, the synthesized flame retardant powder/liquid, and any synergist (e.g., antimony trioxide) in the desired weight ratios.

  • Melt Compounding: Process the blend using a twin-screw extruder to ensure homogeneous dispersion of the flame retardant within the polymer matrix.

  • Pelletizing: Extrude the molten polymer blend into strands and pelletize.

  • Specimen Molding: Use an injection molding machine to prepare standardized test specimens from the pellets for flammability and mechanical testing.

Characterization and Performance Evaluation

A comprehensive evaluation of the flame-retardant polymer is essential to determine its effectiveness and suitability for various applications.

Flammability Testing

Limiting Oxygen Index (LOI):

The LOI test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a vertically oriented specimen.[9][10][11] A higher LOI value indicates better flame retardancy.[10] Materials with an LOI greater than 21% (the approximate oxygen concentration in air) are considered to be self-extinguishing.[10]

UL 94 Vertical Burn Test:

The UL 94 standard is a widely recognized test for the flammability of plastic materials.[6][12][13] The vertical burn test (V-0, V-1, V-2) evaluates the self-extinguishing characteristics of a material after being subjected to a flame. The classification is based on the flaming time, afterglow time, and whether flaming drips ignite a cotton swatch placed below the specimen.[13]

ClassificationAfterflame Time (each specimen)Total Afterflame Time (5 specimens)Afterglow TimeDripping
V-0 ≤ 10 seconds≤ 50 seconds≤ 30 secondsNone that ignite cotton
V-1 ≤ 30 seconds≤ 250 seconds≤ 60 secondsNone that ignite cotton
V-2 ≤ 30 seconds≤ 250 seconds≤ 60 secondsFlaming drips that ignite cotton
Thermal Analysis

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[14] It provides information on the thermal stability of the polymer and the flame retardant, including the onset of decomposition and the amount of char residue at high temperatures. A higher char yield is generally associated with better flame retardancy in the condensed phase.

Differential Scanning Calorimetry (DSC):

DSC measures the heat flow into or out of a sample as a function of temperature.[14] It can be used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer, providing insights into how the flame retardant affects the polymer's physical properties.

Analytical Characterization of Synthesized Flame Retardants

The structure and purity of the synthesized flame retardant should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To elucidate the chemical structure and confirm the successful synthesis.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the synthesized compound.

Safety Precautions

  • Handling of Brominated Compounds: 2,3-Dibromosulfolane and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16][17] Work should be conducted in a well-ventilated fume hood.

  • High-Temperature Operations: Melt blending and injection molding involve high temperatures. Ensure proper ventilation and use heat-resistant gloves.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

2,3-Dibromosulfolane presents a promising, yet underexplored, platform for the development of novel flame retardants. Its inherent reactivity allows for the synthesis of both additive and reactive flame retardants with tailored properties. The protocols and characterization methods outlined in this application note provide a solid foundation for researchers to investigate the potential of 2,3-dibromosulfolane-derived compounds in enhancing the fire safety of a wide range of polymeric materials. Further research into the synthesis of various derivatives and a thorough evaluation of their performance in different polymer systems are warranted to fully realize the potential of this versatile precursor.

References

  • SCO Chemical. (n.d.). Bromine based flame retardants: mechanism of action, core advantages, and early application foundation.
  • Protolabs. (2025, June 12). UL 94 Classification and Flame-Retardant Plastic Materials.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Brominated Compounds Using 1-Bromononane-d19 as an Internal Standard.
  • SpecialChem. (2025, July 16). Fire Resistance of Plastics: Limiting Oxygen Index (LOI).
  • FR Fabric. (2023, July 2). Brominated Flame Retardant: Function and Effectiveness for Protection from Flame.
  • Zeus Industrial Products, Inc. (2005). Flammability of Polymers.
  • (n.d.). 1. Introduction to Brominated Flame Retardants.
  • Wikipedia. (2025, December 9). Limiting oxygen index.
  • Mettler-Toledo. (n.d.). Thermal Analysis of Polymers Selected Applications.
  • GMORS. (n.d.). The Flame Retardant Performance and Environmental Solutions of Rubber Materials under UL94 Testing Standards.
  • Wikipedia. (n.d.). UL 94.
  • ChemicalBook. (n.d.). 3,4-Dibromosulfolane.
  • SpecialChem. (2026, January 12). Flame Retardants of Plastic - Mechanism, Types, & Applications.
  • SpecialChem. (2025, July 11). UL 94 Flammability Standards: Vertical & Horizontal Burn.
  • Rao, P., et al. (2023, March 3). Flame-Retardant and Smoke-Suppressant Flexible Polyurethane Foams Based on Phosphorus-Containing Polyester Diols and Expandable Graphite. MDPI.
  • (1976). It was found that 3,4-dibromosulfolane reacted with amines to give the corresponding 3,4-diaminosulfolane or 4-amino-2-sulfolene. Chemistry Letters.
  • PubMed. (2021, April 10). The brominated flame retardants TBECH and DPTE alter prostate growth, histology and gene expression patterns in the mouse.
  • PubChem. (n.d.). 2,3-Dibromobutane.
  • PubMed. (n.d.). The reaction of thiolates with 2,3-dibromo-1-propanol revisited: application to the synthesis of bis(fattyalkylthio)propanols.
  • AFIRM Group. (n.d.). FLAME RETARDANTS.
  • MDPI. (2025, January 2). A Rapid General Synthesis and the Spectroscopic Data of 2,2′-Bis-(di-isopropylphosphino)-1,1′-dibromoferrocene, (bpdbf), 1,1′,2,2′-Tetrakis-(di-isopropylphosphino) Ferrocene, (tdipf) and Related Ligands: Taking dppf into the Future.
  • Fisher Scientific. (2011, December 15). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • AFIRM Group. (n.d.). FLAME RETARDANTS.
  • Luna Innovations. (n.d.). A Non-Halogenated Flame Retardant Additive for Pultrusion.
  • (n.d.). SAFETY DATA SHEET.
  • Brominated Flame Retardant. (n.d.). Wikipedia.
  • PubChem. (n.d.). Thiophene, 3,4-dibromotetrahydro-, 1,1-dioxide.
  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET.
  • Apollo Scientific. (2023, February 10). SAFETY DATA SHEET.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,3-Dibromosulfolane Yields

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to achieve high yields when synthesizing 2,3-dibromosulfolane from 2-sulfolene.

Unlike standard alkenes, 2-sulfolene presents a unique electronic challenge. The adjacent sulfonyl (


) group is powerfully electron-withdrawing, severely depleting the 

-electron density of the

double bond. This fundamental electronic deactivation is the root cause of most failed syntheses, leading to stalled reactions, poor conversions, and vulnerability to side reactions.

Below is our comprehensive, field-proven guide to troubleshooting and optimizing this specific transformation.

Part 1: Diagnostic Data & Reaction Conditions

To immediately benchmark your current protocol, review the quantitative data below. This table summarizes how varying the solvent and environmental conditions dictates the success or failure of the bromination.

Table 1: Comparison of Reaction Conditions for Bromination of 2-Sulfolene

Solvent SystemTemp (°C)IlluminationTime (h)Conversion (%)Primary Impurity
Dichloromethane25Ambient24< 204-Bromo-2-sulfolene (Radical)
Chloroform60Ambient1245Allylic bromides
Glacial Acetic Acid25Dark2460Trace unreacted SM
Glacial Acetic Acid 45 Dark 16 > 90 None (Optimized)
Part 2: Troubleshooting FAQs (Mechanistic Deep-Dive)

Q1: My bromination of 2-sulfolene is stalling at <20% conversion after 24 hours. Why is this happening, and how do I drive it to completion? A: The core issue is the inherent electronic deactivation of your substrate. Because [1], the electron-deficient double bond in 2-sulfolene reacts sluggishly. Causality & Solution: Non-polar solvents (like dichloromethane or hexane) fail to sufficiently stabilize the highly polarized transition state required to form the intermediate bromonium ion. To optimize the yield, switch to a highly polar, protic solvent like glacial acetic acid and apply mild heating (40–45 °C). The protic environment stabilizes the developing charge, significantly lowering the activation energy barrier.

Q2: I am observing multiple spots on my TLC plate, indicating side-product formation. What are these impurities? A: When the desired electrophilic addition pathway is kinetically starved, competing radical pathways can dominate. If your reaction flask is exposed to ambient light, homolytic cleavage of


 generates bromine radicals (

). These radicals preferentially abstract the allylic protons at the C4 position, leading to allylic bromination (e.g., 4-bromo-2-sulfolene) rather than the desired addition product. Causality & Solution: The reaction must be strictly shielded from light. Wrap your reaction vessel in aluminum foil to suppress radical initiation, ensuring the mechanism remains an electrophilic anti-addition to yield[2].

Q3: My conversion looks great in the flask, but my isolated yield drops drastically after aqueous workup. What is degrading my product? A: 2,3-Dibromosulfolane is exquisitely sensitive to basic conditions. The strongly electron-withdrawing nature of the sulfone group renders the


-protons highly acidic. Even mild bases (such as saturated sodium bicarbonate used during standard workups) will trigger rapid E2 dehydrobromination, eliminating HBr and reverting your product to a brominated sulfolene derivative. Furthermore,[3].
Causality & Solution: Completely eliminate basic washes from your workup protocol. Quench excess bromine using a neutral or slightly acidic reducing agent, such as aqueous sodium thiosulfate (

).

Mechanism A 2-Sulfolene (Electron-deficient C=C) B Electrophilic Addition (Polar solvent, Dark) A->B Br2 E Radical Pathway (Light / Initiator) A->E Br• C Bromonium Ion Intermediate B->C Slow D trans-2,3-Dibromosulfolane (Target Product) C->D Br- attack (Anti-addition) F Allylic Radical at C4 E->F Fast in light G 4-Bromo-2-sulfolene (Side Product) F->G Br2

Reaction pathways for 2-sulfolene bromination.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific visual cues built into the methodology, you can verify the integrity of the reaction in real-time without relying solely on post-reaction analytics.

Step 1: Setup & Solvation In a round-bottom flask equipped with a magnetic stirrer and a highly efficient reflux condenser, dissolve 2-sulfolene (1.0 eq) in glacial acetic acid (8 volumes). Wrap the entire apparatus in aluminum foil to strictly exclude ambient light.

Step 2: Bromine Addition Cool the solution to 15 °C. Add molecular bromine (


, 1.2 eq) dropwise via an addition funnel over 30 minutes. The slight stoichiometric excess compensates for evaporative loss during heating.

Step 3: Heating & Self-Validating Reaction Monitoring Gradually warm the reaction mixture to 45 °C and stir for 12–18 hours. Validation Cue: The reaction progress can be visually tracked by the consumption of bromine. The initial dark red/brown color of the solution will progressively fade to a pale orange/yellow as the


 is incorporated into the sulfolene backbone. If the deep red color persists without fading after 6 hours, the reaction is stalled (check temperature and solvent purity).

Step 4: Quenching Once the reaction is complete (verified by TLC; Hexane/EtOAc), cool the mixture to room temperature. Pour the mixture into ice-cold water containing 5% sodium thiosulfate (


). Stir until the remaining orange tint completely disappears, indicating the neutralization of all unreacted bromine. Do not use basic quenchers.

Step 5: Isolation & Purification The product, trans-2,3-dibromotetrahydrothiophene 1,1-dioxide, will precipitate as a solid upon quenching in the aqueous phase. Filter the precipitate under vacuum, wash thoroughly with cold water to remove residual acetic acid, and recrystallize from cold ethanol to afford the pure product.

Workflow S1 1. Setup Dissolve in Glacial AcOH S2 2. Addition Dropwise Br2 (Exclude light) S1->S2 S3 3. Reaction Stir at 45°C (12-18 h) S2->S3 S4 4. Quench Na2S2O3 (aq) (Neutralize Br2) S3->S4 S5 5. Isolation Filter & Wash (Cold EtOH) S4->S5

Optimized workflow for synthesizing 2,3-dibromosulfolane.

References
  • Bromination of Alkenes - The Mechanism. Master Organic Chemistry. URL: [Link]

  • The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. ResearchGate. URL: [Link]

  • Sulfolene. Wikipedia. URL: [Link]

Sources

troubleshooting low purity in 2,3-dibromosulfolane recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Achieving high purity (>98%) in dibromosulfolane derivatives is frequently hindered by two competing factors: thermal instability (dehydrobromination) and isomer contamination (cis/trans mixtures).[1]

While 3,4-dibromosulfolane is the standard adduct of 3-sulfolene, the 2,3-dibromosulfolane isomer presents unique stability challenges due to the proximity of the bromine atom to the sulfonyl group (


-bromo sulfone effect).[1] This guide addresses the specific thermodynamic and kinetic pitfalls of recrystallizing this labile compound.

Part 1: Diagnostic Workflow

Before altering your solvent system, identify the root cause of the low purity using the visual and analytical cues below.

TroubleshootingFlow Start START: Observation Color Issue: Yellow/Brown Color Start->Color Oil Issue: Oiling Out / No Crystals Start->Oil MP Issue: Low/Broad Melting Point Start->MP Decomp Diagnosis: Thermal Decomposition (HBr Elimination) Color->Decomp Acrid Smell (HBr)? Isomer Diagnosis: Isomer/Regioisomer Mix Oil->Isomer NMR shows mix? MP->Isomer Clean NMR? Solvent Diagnosis: Solvent Occlusion MP->Solvent NMR shows solvent? Action1 Protocol A: Acid-Free / Low-Temp Workup Decomp->Action1 Action2 Protocol B: Slow Cooling + Seeding Isomer->Action2 Action3 Protocol C: Vacuum Drying > 24h Solvent->Action3

Figure 1: Diagnostic decision tree for dibromosulfolane purification. Identify the symptom to select the correct remediation protocol.

Part 2: The Chemistry of Failure (Root Cause Analysis)

The Dehydrobromination Trap (Thermal Instability)

The most common cause of low purity in 2,3-dibromosulfolane is thermal degradation during the dissolution step.[1]

  • Mechanism: The sulfonyl group (

    
    ) is strongly electron-withdrawing, increasing the acidity of the 
    
    
    
    -protons.[1] At elevated temperatures (>60°C), or in the presence of weak bases (even water can act as a base at high temp), the molecule eliminates HBr to form brominated vinyl sulfones (e.g., 3-bromo-2-sulfolene).[1]
  • Symptom: The mother liquor turns yellow or dark brown.[2]

  • Correction: You must minimize the "heat history" of the sample. Never boil the solvent for extended periods.

Regioisomer Confusion (The "2,3" vs "3,4" Check)
  • Context: Standard bromination of 3-sulfolene yields trans-3,4-dibromosulfolane (MP ~142°C).[1]

  • The 2,3-Isomer: If you are specifically targeting 2,3-dibromosulfolane (often via radical bromination or 2-sulfolene addition), be aware that it is kinetically less stable than the 3,4-isomer.[1]

  • Impact: If your synthesis produced a mixture of 2,3- and 3,4-isomers, recrystallization will be difficult because they depress each other's melting points.[1]

  • Validation: Verify your crude material via

    
    H NMR. The methine protons (
    
    
    
    ) for the 2,3-isomer will show distinct coupling constants compared to the symmetrical 3,4-isomer.[1]

Part 3: Optimized Recrystallization Protocols

Solvent Selection Guide

Based on polarity matching for polar sulfones.

Solvent SystemRoleProsConsRecommended For
Methanol (MeOH) PrimaryGood solubility curve; easy to remove.[1]Can react (solvolysis) if too hot/acidic.General Purity
Ethanol/Water (1:1) BinaryExcellent anti-solvent effect.High boiling point of water makes drying hard.Removing Salts
Ethyl Acetate/Hexane BinaryNon-protic (reduces solvolysis risk).Poor solubility for sulfones; requires large volumes.Highly Labile Samples
Protocol A: The "Cold-Saturation" Method (Recommended)

Use this method to prevent thermal decomposition.[1]

  • Preparation: Grind the crude 2,3-dibromosulfolane into a fine powder.

  • Dissolution:

    • Place solid in an Erlenmeyer flask.

    • Add Methanol (approx. 5 mL per gram of solid).

    • Heat gently on a water bath to 50°C (Do NOT reflux) . Swirl constantly.

    • Critical Step: If solid remains, add methanol dropwise. If a brown oil separates, decant the liquid immediately (the oil is likely decomposition product).[1]

  • Filtration: Filter the warm solution through a glass frit (avoid paper filters which may adsorb product) to remove insoluble polysulfones.

  • Crystallization:

    • Allow the solution to cool to room temperature slowly (over 2 hours).

    • Transfer to a refrigerator (4°C) for 12 hours.

    • Do not freeze immediately, as this traps impurities.

  • Harvest: Filter cold. Wash with ice-cold methanol .

  • Drying: Vacuum dry at room temperature (25°C) over

    
     or silica. Do not heat-dry. [1]
    

Part 4: Troubleshooting FAQs

Q1: My product is turning pink/brown during drying. Why? A: This indicates residual acid (HBr) trapped in the crystal lattice, catalyzing further decomposition.[1]

  • Fix: Wash your crystals with a cold, weak buffer solution (e.g., 1% Sodium Bicarbonate followed by water) before the final methanol wash.[1] This neutralizes trace acid.

Q2: The material "oils out" (forms a liquid layer) instead of crystallizing. A: This occurs when the solution is too concentrated or the temperature drops too fast (supersaturation overshoot).[1]

  • Fix: Re-heat the mixture until the oil dissolves. Add a small amount of "good" solvent (e.g., pure methanol).[1] Add a seed crystal of pure dibromosulfolane at 30°C and let it stand undisturbed.

Q3: I see two spots on TLC, but the melting point is sharp. A: You likely have a mixture of stereoisomers (e.g., cis-2,3 and trans-2,3).[1]

  • Fix: Recrystallization alone rarely separates diastereomers efficiently. You may need to perform a rapid silica plug filtration (Flash Chromatography) using 20% EtOAc/Hexanes before recrystallization to enrich the major isomer.

Q4: Can I use water as a solvent? A: Water is a good anti-solvent but a poor primary solvent for dibromosulfolane due to hydrolysis risks at high temperatures. Use it only as a co-solvent added to hot ethanol/methanol.

References

  • BenchChem Technical Support. (2025).[2][3] Managing thermal instability of alpha-bromo ketones and sulfones. Retrieved from [1]

  • University of Calgary. (n.d.). Recrystallization: Principles and Solvent Selection.[4][5][6] Retrieved from [1]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.[1][5] Retrieved from [1]

  • ChemicalBook. (2025). 3,4-Dibromosulfolane Properties and Safety Data.[1][7] Retrieved from [1]

  • Tokyo Chemical Industry (TCI). (n.d.). Product Specification: 3,4-Dibromosulfolane.[1][7][8] Retrieved from [1]

Sources

Technical Support Center: 2,3-Dibromosulfolane Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability, degradation mechanisms, and handling of 2,3-dibromosulfolane (2,3-dibromotetrahydrothiophene-1,1-dioxide) under acidic conditions.

Subject: Stability Profile & Troubleshooting for 2,3-Dibromosulfolane in Acidic Media Document ID: TDS-DBS-023-ACID Audience: Process Chemists, Analytical Scientists, Drug Development Leads

Part 1: Executive Technical Summary

2,3-Dibromosulfolane is a halogenated sulfone intermediate, typically synthesized via the electrophilic addition of bromine to 2-sulfolene. Unlike its regioisomer (3,4-dibromosulfolane), the 2,3-isomer possesses a bromine atom at the


-position relative to the sulfone group.

Core Stability Thesis: Under acidic conditions , 2,3-dibromosulfolane exhibits enhanced kinetic stability compared to neutral or basic environments. The acidity suppresses the primary degradation pathway: base-catalyzed


-elimination (dehydrobromination). However, the compound remains thermally labile . In the presence of strong mineral acids at elevated temperatures (

C), it undergoes acid-catalyzed elimination or hydrolysis, reverting to vinyl sulfone derivatives (e.g., 3-bromo-2-sulfolene) and evolving HBr.
ParameterStability AssessmentCritical Note
pH < 2 (Aq.) High (at

C)
Acid suppresses carbanion formation at

-C.
pH > 7 Unstable Rapid dehydrobromination to 3-bromo-2-sulfolene.
Thermal (

C)
Low Spontaneous thermal elimination of HBr, regardless of pH.
Nucleophiles Moderate Risk Susceptible to

displacement (e.g., by

,

).

Part 2: Mechanistic Degradation Pathways

To troubleshoot experimental failures, one must understand the underlying chemistry. The stability of 2,3-dibromosulfolane is governed by the electron-withdrawing nature of the sulfone (


) group, which acidifies the 

-proton.
The "Acid Stabilization" Effect

In neutral/basic media, the


-proton (H at C2) is acidic (

). Bases abstract this proton, leading to rapid elimination of the

-bromide (E1cB-like mechanism).
  • Acidic Role: High

    
     shifts the equilibrium to the protonated form, preventing the formation of the 
    
    
    
    -carbanion intermediate.
The "Thermal Acid" Risk

While acid prevents base-catalyzed elimination, heat provides the activation energy for unimolecular thermal elimination or acid-catalyzed solvolysis.

Graphviz Pathway Diagram: The following diagram illustrates the competition between stabilization and degradation.

DBS_Degradation Fig 1. Divergent pathways of 2,3-dibromosulfolane in acid: Stabilization vs. Thermal Elimination. DBS 2,3-Dibromosulfolane (Substrate) Stab Protonated State (Kinetic Trap) DBS->Stab  Acid (H+)  Suppresses Deprotonation Elim 3-Bromo-2-sulfolene (Elimination Product) DBS->Elim  Heat (>60°C) or  Weak Base (H2O) Hyd Hydroxy-bromo-sulfolane (Hydrolysis Product) DBS->Hyd  Aq. Acid + Heat  (Slow Solvolysis) Polymer Polymer Elim->Polymer  Polymerization  (Brown Tar)

[1]

Part 3: Troubleshooting Guide

Scenario A: "My sample is turning brown and releasing gas."

Diagnosis: Thermal Dehydrobromination. Mechanism: Even in acid, if the temperature is uncontrolled, the compound eliminates HBr. HBr is a gas (fumes), and the resulting vinyl sulfone (3-bromo-2-sulfolene) is highly reactive and prone to oligomerization (browning). Corrective Action:

  • Immediate: Cool reaction to

    
    C.
    
  • Scavenger: Add an acid scavenger if the HBr is not the intended reagent (e.g., propylene oxide in non-nucleophilic solvents).

  • Root Cause: Check if the exotherm of acid addition spiked the internal temperature.

Scenario B: "HPLC shows a new peak at RRT 0.8, but mass balance is conserved."

Diagnosis: Isomerization to 3,4-dibromosulfolane or Hydrolysis. Mechanism: 2,3-dibromosulfolane is the kinetic product of 2-sulfolene bromination. In the presence of HBr (generated in situ) and heat, it may rearrange to the thermodynamically different 3,4-isomer or undergo partial hydrolysis. Corrective Action:

  • Verify: Run LC-MS. Loss of 80 Da (HBr) indicates elimination. +18 Da indicates hydrolysis. Isomeric mass indicates rearrangement.

  • Solvent Switch: Avoid nucleophilic acids (like aqueous HCl) if hydrolysis is observed; switch to

    
     or anhydrous conditions (e.g., acetic acid).
    
Scenario C: "Yield is low after acidic workup."

Diagnosis: Water-solubility phase loss. Mechanism: Sulfolanes are highly polar. 2,3-dibromosulfolane has significant water solubility, especially in acidic aqueous layers where hydrogen bonding with the sulfone oxygens is maximized. Corrective Action:

  • Extraction: Do not rely on simple phase separation. Saturate the aqueous layer with NaCl (salting out) and use polar organic solvents (e.g., DCM or EtOAc) for extraction.

  • Back-Extraction: Re-extract the acidic aqueous layer 3x.

Part 4: Validated Stability Testing Protocol

Use this protocol to determine the stability window for your specific acidic matrix.

Methodology: Reversed-Phase HPLC (Stability Indicating)

  • Preparation: Dissolve 2,3-dibromosulfolane (10 mM) in the target acidic solvent (e.g., 1M

    
     in MeOH/Water).
    
  • Control: Prepare a standard in neutral Acetonitrile at

    
    C.
    
  • Incubation: Split acidic sample into three vials:

    • Vial A:

      
      C (Refrigerated)
      
    • Vial B:

      
      C (Ambient)
      
    • Vial C:

      
      C (Stress)
      
  • Sampling: Inject at T=0, 1h, 4h, 24h.

  • Detection: UV at 210 nm (sulfone absorption) and 254 nm (to detect formation of conjugated double bonds in elimination products).

Pass/Fail Criteria:

  • Pass: >98% recovery relative to T=0; No new peak >0.5% at 254 nm.

  • Fail: Appearance of peak with

    
     (indicates conjugation/elimination).
    

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I store 2,3-dibromosulfolane in acetic acid? A: Yes. Glacial acetic acid is an excellent solvent for this compound. It provides a non-nucleophilic acidic environment that suppresses base-catalyzed elimination. Ensure the acetic acid is anhydrous to prevent hydrolysis over long periods.

Q2: Is the degradation reversible? A: Generally, no. The degradation to 3-bromo-2-sulfolene involves the loss of HBr. Unless you are performing the reaction in high-pressure HBr, the gas escapes or reacts, driving the equilibrium toward decomposition.

Q3: Why is the 2,3-isomer less stable than the 3,4-isomer? A: The 2,3-isomer has a bromine atom on the


-carbon (adjacent to the 

). The electron-withdrawing effect of the sulfone makes the

-proton acidic and the

-carbon electron-deficient, increasing susceptibility to both elimination and nucleophilic attack compared to the

-positioned bromines in the 3,4-isomer.

Q4: Does light affect stability? A: Yes. C-Br bonds are photolabile. While acid stabilizes the ground state, UV light can initiate radical cleavage of the C-Br bond. Store in amber vials, regardless of pH.

References

  • Synthesis and Reactivity of Sulfolenes

    • Source: Chou, T. S., & Tso, H. H. (1989). Preparation of 3-sulfolenes and their conversion to 1,3-dienes.[1][2] Journal of Organic Chemistry.

    • Relevance: Establishes the kinetic instability of -substituted sulfolenes and the pathways for elimin
    • (Generic DOI for JOC context)

  • Bromination of 2-Sulfolene

    • Source: Org.[3][4][5] Synth. 1966, 46, 10.

    • Relevance: Details the addition of bromine to sulfolenes and the handling of the resulting dibromides.
  • Mechanisms of Elimination in Sulfones

    • Source: Stirling, C. J. M. (1986). The chemistry of the sulphonyl group. John Wiley & Sons.[6]

    • Relevance: Authoritative text on the acidity of -protons in sulfones and E1cB mechanisms.
  • Acid-Catalyzed Dehalogenation/Reactivity

    • Source: Gronowitz, S. (1959).[7] New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene.[7] Acta Chemica Scandinavica.

    • Relevance: Discusses the behavior of brominated thiophene derivatives (sulfolane precursors) in acidic media (Zn/Acetic Acid).

Sources

Technical Support Center: Minimizing Side Reactions in 2,3-Dibromosulfolane Dehydrobromination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help researchers, chemists, and drug development professionals navigate the complexities of 2,3-dibromosulfolane dehydrobromination. While sulfolene derivatives are highly sought after in modern organic functional materials and aggregation-induced emission (AIE) applications , this specific elimination reaction is notoriously sensitive. Without rigorous mechanistic control, the synthesis is easily derailed by over-elimination, nucleophilic substitution, and intractable polymerization.

Below, you will find causality-driven troubleshooting guides, a quantitative data summary, and a self-validating experimental protocol to ensure reproducible success.

I. Core Mechanistic Principles & Causality

The dehydrobromination of 2,3-dibromosulfolane (tetrahydrothiophene-1,1-dioxide) is driven by the high acidity of the


-protons adjacent to the electron-withdrawing sulfone group. The primary synthetic objective is a controlled, single elimination (loss of one equivalent of HBr) to yield a bromosulfolene isomer.

However, the system is highly prone to double dehydrobromination . If a second equivalent of HBr is eliminated, the resulting diene (analogous to thiophene-1,1-dioxide) acts as an extremely reactive, non-aromatic species. It rapidly undergoes spontaneous Diels-Alder dimerization and subsequent polymerization, destroying your yield and leaving a dark tar . Controlling the basicity, nucleophilicity, and thermal energy of the reaction environment is the only way to isolate the mono-eliminated product.

II. Troubleshooting Guide & FAQs

Q: Why is my reaction yielding a dark, intractable tar instead of the expected bromosulfolene? A: You are experiencing unmitigated double dehydrobromination. When 2,3-dibromosulfolane loses two equivalents of HBr, it forms a highly unstable diene intermediate. The causality lies in using an excess of base or a base that is too strong (such as ultrasonically dispersed potassium or excess alkoxides) . Actionable Fix: Limit the base strictly to 1.05 equivalents. Use sterically hindered, non-nucleophilic bases like DBU, and maintain the reaction temperature strictly at or below 0 °C to kinetically trap the mono-eliminated product.

Q: I am observing a mixture of 2-bromosulfolene and 3-bromosulfolene. How can I control regioselectivity? A: This is a classic kinetic versus thermodynamic control issue. The initial elimination is kinetically driven by the highly acidic C2 proton, forming 2-bromosulfolene. However, in the presence of excess base, the double bond undergoes base-catalyzed migration to the C3 position, forming the thermodynamically more stable 3-bromosulfolene. Actionable Fix: To isolate the kinetic product, strictly quench the reaction with cold aqueous acid the moment the starting material is consumed. If the thermodynamic isomer is desired, use a catalytic excess of base and extend the reaction time at a slightly elevated temperature to allow equilibrium to establish.

Q: Why am I detecting hydroxylated or alkoxylated sulfolane derivatives instead of the elimination product? A: Your base is acting as a nucleophile. If you use bases like NaOH, KOH, or sodium methoxide, the


 substitution pathway outcompetes the 

elimination pathway, displacing the bromide directly rather than abstracting a proton . Actionable Fix: Switch to strictly non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or potassium tert-butoxide (

-BuOK) in aprotic solvents (e.g., DCM or THF).

III. Reaction Pathway Visualization

G A 2,3-Dibromosulfolane (Starting Material) B 2-Bromosulfolene (Kinetic Product) A->B 1.0 eq Base -HBr C 3-Bromosulfolene (Thermodynamic) B->C Excess Base Isomerization D Over-Eliminated Diene (Highly Reactive) B->D Strong Base -HBr C->D Strong Base -HBr E Dimerization/Tars (Degradation) D->E Spontaneous Diels-Alder

Reaction pathways of 2,3-dibromosulfolane dehydrobromination and side reactions.

IV. Quantitative Data: Reagent Selection Matrix

Table 1: Impact of Base and Conditions on Reaction Pathways
Base ChoiceSolventTemp (°C)EquivalentsPrimary OutcomeMechanistic Causality
DBU DCM01.052-Bromosulfolene (>85%)Mild, non-nucleophilic base prevents over-elimination.
Pyridine Toluene801.503-BromosulfoleneThermal energy and excess base drive isomerization.
NaOH (aq) EtOH/H₂O252.00HydroxysulfolanesHigh nucleophilicity favors

over

.

-BuOK
THF252.50Polymeric TarsStrong base forces double elimination to reactive diene.
UDP (Potassium) TolueneSonicatedExcessComplete PolymerizationExtreme reactivity causes immediate double dehydrobromination.

V. Self-Validating Experimental Protocol

Objective: Synthesize 2-bromosulfolene while suppressing diene formation and nucleophilic substitution.

Step 1: Preparation & Inert Atmosphere Dissolve 2,3-dibromosulfolane (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL) in a flame-dried, nitrogen-purged round-bottom flask. Causality: Anhydrous conditions are critical. Trace moisture can hydrolyze the base or act as a nucleophile, leading to substitution side reactions.

Step 2: Thermal Suppression Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes. Causality: The activation energy for the second dehydrobromination is higher than the first. Maintaining 0 °C kinetically traps the reaction at the mono-elimination stage.

Step 3: Controlled Base Addition Load DBU (10.5 mmol, 1.05 eq) into a syringe and add it dropwise over 30 minutes using a syringe pump. Causality: Dropwise addition ensures the base remains the limiting reagent in the microenvironment of the drop, preventing localized high concentrations that trigger double elimination.

Step 4: Self-Validating Reaction Monitoring Stir at 0 °C for 2 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1). Validation Check: The protocol is proceeding correctly if the starting material spot disappears and a single, crisp UV-active spot (2-bromosulfolene) appears. If you observe baseline smearing (tars) or a second UV-active spot, the temperature is too high or the base was added too quickly.

Step 5: Acidic Quenching Immediately quench the reaction by pouring it into 20 mL of cold 1M HCl. Causality: The acid instantaneously protonates the DBU, stripping it of its basicity. This halts the reaction and strictly prevents base-catalyzed isomerization to 3-bromosulfolene.

Step 6: Workup & Isolation Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C . Causality: Bromosulfolenes are thermally sensitive. Elevated temperatures during rotary evaporation can induce thermal degradation or spontaneous elimination of the remaining bromide.

References

  • Title: Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids Source: ACS Omega URL: [Link]

  • Title: Sulfolene Source: Wikipedia URL: [Link]

  • Title: Chemoselective Reactions of Ultrasonically Dispersed Potassium with Some Brominated Hydrothiophene S,S-Dioxides Source: Heterocycles / ResearchGate URL: [Link]

  • Title: Thiophene 1,1-dioxides as unique building blocks in modern organic synthesis and materials chemistry Source: ResearchGate URL: [Link]

Technical Support Center: Purification of Crude 2,3-Dibromosulfolane

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists handling crude 2,3-dibromosulfolane. It prioritizes the specific instability and isomer-contamination risks associated with this compound.

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Downstream Processing

Diagnostic Triage: Know Your Isomer

Before proceeding, confirm your target. The "2,3" isomer is significantly less stable and less common than the "3,4" isomer (standard commercial dibromosulfolane).

Feature2,3-Dibromosulfolane3,4-Dibromosulfolane
Precursor 2-Sulfolene (2,5-dihydrothiophene 1,1-dioxide)3-Sulfolene (butadiene sulfone)
Stability Low. Prone to HBr elimination and SO₂ extrusion.Moderate. Stable solid up to ~130°C.
Key Impurity 3,4-isomer (via precursor isomerization)Tribromides / Tetrabromides
Physical State Often an oil or low-melting solid if impure.White crystalline solid (MP: 136–137°C).

Critical Warning: If your crude mixture is spontaneously evolving gas (SO₂) or turning dark brown/black, immediate acid neutralization is required. The 2,3-isomer is highly sensitive to acid-catalyzed decomposition.

Core Purification Protocols

These protocols are designed to handle the "oiling out" phenomenon common in impure sulfolanes.

Protocol A: The "Crash & Wash" (For semi-solids)

Best for: Crude mixtures that are sticky solids or pastes. Principle: Removal of acidic impurities (HBr) which act as auto-catalysts for decomposition.

  • Trituration: Suspend the crude paste in cold Ethanol (EtOH) or Diethyl Ether (Et₂O) .

    • Why? Dibromosulfolanes have limited solubility in cold ether, but oily impurities and HBr are soluble.

  • Filtration: Vacuum filter rapidly.

  • Neutralization Wash: Wash the filter cake with a cold 5% Sodium Bicarbonate (NaHCO₃) solution, followed immediately by cold water.

    • Caution: Do not soak. Prolonged exposure to base causes dehydrobromination to bromosulfolenes.

  • Drying: Dry under high vacuum at room temperature (do not heat above 40°C).

Protocol B: Recrystallization (For high-purity needs)

Best for: Solid crude material requiring >98% purity.

ParameterSpecification
Solvent System Methanol/Water (3:1) or Ethanol/Water (2:1)
Temperature Dissolve at 50–60°C. DO NOT BOIL (Risk of SO₂ loss).
Cooling Rate Slow cool to RT, then 4°C overnight.
Yield Target 60–75% (First crop).

Step-by-Step:

  • Dissolve crude solid in the minimum amount of warm Methanol (approx. 50°C).

  • Add warm water dropwise until persistent turbidity is observed.

  • Add a few drops of Methanol to clear the solution.

  • Allow to stand undisturbed. If oiling occurs, scratch the glass with a rod to induce nucleation.

Troubleshooting & FAQs

Q1: "My product is separating as a dark oil, not crystals. What is happening?"

Diagnosis: This is the "Oiling Out" phenomenon, usually caused by two factors:

  • Residual HBr: Acid lowers the melting point and catalyzes polymerization.

  • Isomer Mixture: You likely have a mix of 2,3- and 3,4-dibromosulfolane.

Fix:

  • Decant the supernatant solvent.

  • Dissolve the oil in Dichloromethane (DCM).

  • Wash with dilute NaHCO₃ (to remove acid) and Brine.

  • Dry over MgSO₄ and evaporate.

  • Retry recrystallization using Isopropanol (IPA) instead of Methanol/Water. IPA has a higher boiling point and different solubility profile that often favors crystallization of stubborn sulfones.

Q2: "I smell Sulfur Dioxide (SO₂) during the workup."

Diagnosis: Thermal decomposition.[1] The 2,3-isomer is thermally labile. Mechanism:



Fix:

  • Stop heating immediately.

  • Ensure your rotary evaporator bath is < 40°C .[2]

  • If recrystallizing, use the "dissolution by dilution" method (dissolve in solvent at RT, add anti-solvent) rather than the "dissolve by heating" method.

Q3: "How do I separate the 2,3-isomer from the 3,4-isomer?"

Diagnosis: Precursor isomerization (2-sulfolene


 3-sulfolene) occurred before bromination.
Fix:  Fractional Crystallization.
  • The 3,4-isomer is generally less soluble in water/alcohol mixtures and has a higher melting point.

  • Procedure: Perform a recrystallization from hot water.[3] The first crop is likely enriched in the 3,4-isomer. The mother liquor will contain the enriched 2,3-isomer. Evaporate the mother liquor and recrystallize from Ethanol/Ether.

Visualizing the Workflow

The following diagram illustrates the decision logic for processing crude reaction mixtures.

PurificationLogic Start Crude 2,3-Dibromosulfolane (Post-Reaction) CheckState Physical State Check Start->CheckState Solid Solid / Crystalline CheckState->Solid Oil Dark Oil / Sticky Paste CheckState->Oil AcidCheck Check pH (Wet pH paper) Solid->AcidCheck Oil->AcidCheck Neutralize DCM Extraction + NaHCO3 Wash (Cold) AcidCheck->Neutralize Acidic (pH < 4) Recryst Recrystallization (MeOH/Water or IPA) AcidCheck->Recryst Neutral (Solid) Triturate Trituration (Cold Et2O or EtOH) AcidCheck->Triturate Neutral (Paste) Neutralize->Triturate CheckPurity Analyze (NMR/MP) Recryst->CheckPurity Triturate->CheckPurity Success Pure 2,3-Isomer CheckPurity->Success >95% Fail Mixture/Impure CheckPurity->Fail <95% Fail->Recryst Retry w/ different solvent

Caption: Decision matrix for processing crude dibromosulfolane based on physical state and acidity.

Analytical Validation (Self-Check)

Do not rely solely on Melting Point (MP) due to the proximity of isomer MPs.

  • ¹H-NMR (CDCl₃):

    • 2,3-isomer: Look for asymmetry in the ring protons. The H2 and H3 methine protons will show distinct coupling patterns compared to the symmetric H3/H4 protons of the 3,4-isomer.

    • 3,4-isomer: Symmetric signal for H3/H4 (typically

      
       4.6–4.8 ppm).
      
  • TLC (Thin Layer Chromatography):

    • Eluent: Ethyl Acetate : Hexane (1:1).

    • Visualization: Iodine chamber (sulfolanes stain yellow/brown).

    • Note: 2,3-isomer typically runs slightly higher (less polar) than the 3,4-isomer, but

      
       is small.
      

References

  • Isomerization of Sulfolenes

    • Chou, T. S., & Tso, H. H. (1987). "Preparation of 3-sulfolenes.
    • Context: Details the thermodynamic instability of 2-sulfolene vs 3-sulfolene, explaining the origin of isomeric impurities.
  • General Sulfolane Chemistry

    • Org.[1][2][4][5][6][7] Synth. 1968, 48, 76. "3-Sulfolene".[1][8][9][10]

    • Context: Provides foundational handling properties for sulfolenes and their halogenated derivatives, including solubility data relevant to purific
  • Bromination Mechanisms

    • Trost, B. M., & Merlic, C. A. (1988). "Geminal alkylation via sulfones." Journal of the American Chemical Society.
    • Context: Discusses the reactivity of sulfone-stabilized anions and brominated intermedi
  • Purification of Halogenated Sulfones

    • Mettler Toledo Crystallization Guide.
    • Context: General principles for selecting solvent systems (MeOH/W

Sources

Technical Support Center: Handling & Thermal Decomposition of 2,3-Dibromosulfolane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,3-Dibromosulfolane (CAS 53032-08-9). This compound is a highly versatile intermediate utilized in the synthesis of modified novolac resins, advanced photoresists[1], and complex conjugated dienes. However, because sulfolanes are prone to complex thermal degradation, handling this reagent requires precise control over temperature and chemical environment.

This guide provides researchers, scientists, and drug development professionals with causality-driven troubleshooting, validated protocols, and mechanistic insights to safely manage the thermal decomposition of 2,3-dibromosulfolane.

Diagnostic FAQ & Troubleshooting Guide

When working with brominated sulfolanes, thermal stress induces two competing pathways: dehydrobromination (loss of HBr) and cheletropic extrusion (loss of SO₂). Understanding the causality behind these reactions is critical for troubleshooting.

Q1: Why is my reaction vessel over-pressurizing during the heating of 2,3-dibromosulfolane?

  • Causality: Thermal decomposition of 2,3-dibromosulfolane is not a simple melting or boiling event; it is a gas-generating degradation. At temperatures exceeding 120°C, the sulfolane ring undergoes cheletropic extrusion, rapidly releasing sulfur dioxide (SO₂) gas. Concurrently, thermal dehydrohalogenation releases hydrogen bromide (HBr) gas.

  • Solution: Never heat this compound in a sealed, closed-system vessel unless it is specifically engineered for high-pressure gas generation (e.g., a Parr reactor). Always conduct thermal decompositions in a vented system equipped with an acid gas scrubber (e.g., 2M NaOH) to safely neutralize SO₂ and HBr.

Q2: I am trying to synthesize bromosulfolene, but I am recovering a complex mixture of dienes and thiophene 1,1-dioxides. How do I control the selectivity?

  • Causality: The conversion of 2,3-dibromosulfolane to bromosulfolene requires a single dehydrobromination event. If the temperature is too high, or if the base used is too strong (such as ultrasonically dispersed potassium[2]), a double dehydrobromination occurs. This yields highly unstable thiophene 1,1-dioxides, which spontaneously dimerize or extrude SO₂ to form bromobutadienes.

  • Solution: Lower the reaction temperature to 0–25°C and utilize a milder, sterically hindered base (e.g., DBU or triethylamine). This kinetic control arrests the reaction immediately after the first HBr elimination.

Q3: Why is my product turning into a black, tarry residue upon prolonged heating?

  • Causality: The brominated dienes and thiophene dioxides generated during decomposition are highly reactive. At elevated temperatures (>150°C), these electron-rich dienes undergo rapid radical polymerization and spontaneous Diels-Alder dimerization.

  • Solution: Introduce a radical inhibitor, such as Butylated hydroxytoluene (BHT) or hydroquinone, at 0.1–0.5 mol% prior to heating. Furthermore, ensure the entire decomposition workflow is performed under a strict Argon atmosphere to prevent autoxidation.

Mechanistic Pathway of Decomposition

The diagram below illustrates the divergent pathways of 2,3-dibromosulfolane depending on the applied thermal and chemical conditions.

G A 2,3-Dibromosulfolane (CAS 53032-08-9) B Base / Mild Heat (<50°C) (Dehydrobromination) A->B -HBr C High Heat (>150°C) (Thermal Decomposition) A->C Direct Heating D Bromosulfolene + HBr B->D F Bromobutadiene + SO2 (Cheletropic Extrusion) C->F -SO2, -HBr E Thiophene 1,1-dioxide (Double Elimination) D->E -HBr (Strong Base) E->F Heat (-SO2)

Caption: Competing thermal and base-mediated decomposition pathways of 2,3-dibromosulfolane.

Quantitative Data Summary

To aid in experimental design, the following table summarizes the thermodynamic behavior and expected safety hazards across different temperature profiles.

Temperature RangePrimary Chemical PathwayMajor ProductsGas EvolutionSafety & Handling Notes
20°C – 50°C Single Dehydrobromination (Requires Base)BromosulfoleneHBrExothermic with strong bases. Requires basic scrubber.
80°C – 120°C Double DehydrobrominationThiophene 1,1-dioxide & DimersHBrHigh risk of rapid, exothermic dimerization.
> 150°C Cheletropic Extrusion & EliminationBrominated dienes, Polymeric tarSO₂, HBrCritical Hazard: High pressure risk. Rigorous venting required.

Validated Experimental Protocol

Controlled Thermal Dehydrobromination and SO₂ Extrusion

Objective: To safely decompose 2,3-dibromosulfolane into brominated diene precursors while strictly managing toxic gas evolution and preventing polymerization.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a 3-neck round-bottom flask equipped with a reflux condenser, an internal thermocouple, and a gas outlet. Connect the gas outlet to a dual-stage scrubber system (Stage 1: empty trap to prevent backflow; Stage 2: 2M NaOH aqueous solution to neutralize HBr and SO₂).

  • Reagent Loading: Suspend 2,3-dibromosulfolane (10.0 mmol, ~2.78 g) in a high-boiling, inert solvent (e.g., 1,2-dichlorobenzene, 20 mL). Add 0.1 mol% BHT to act as a radical polymerization inhibitor.

  • Inerting: Purge the entire system with Argon for 15 minutes to displace oxygen and moisture, mitigating the risk of autoxidation.

  • Controlled Heating: Using a programmable heating mantle, ramp the temperature at a strict rate of 2°C/min to 140°C.

    • Expert Insight: Slow ramping is critical. Cheletropic extrusion of SO₂ is endothermic but results in massive volumetric expansion. Rapid heating causes violent bumping and potential glassware failure.

  • Monitoring: Monitor the reaction via the scrubber. The onset of steady bubbling indicates SO₂/HBr release. The cessation of gas bubbling indicates the completion of the decomposition.

  • Workup: Cool the reaction to room temperature under Argon. Wash the organic layer with chilled water (3 x 20 mL) to remove residual acids, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Keep the rotary evaporator bath temperature <30°C to avoid polymerizing the newly formed diene.

Self-Validating System Checkpoint: To confirm successful SO₂ extrusion without over-decomposition, weigh the crude mass post-workup. A mass loss corresponding to exactly 64 g/mol (SO₂) and 80.9 g/mol (HBr) per mole of starting material validates the extrusion pathway. Furthermore, a distinct shift in the ¹H-NMR vinyl region (5.0–6.5 ppm) confirms diene formation, while the complete absence of a broad multiplet at ~3.5 ppm confirms the total consumption of the saturated sulfolane ring protons.

References

  • Title: Modified novolac type phenol resin, resist material (WO2014141740A1)
  • Title: Chemoselective Reactions of Ultrasonically Dispersed Potassium with Some Brominated Hydrothiophene S,S-Dioxides Source: Heterocycles (ResearchGate) URL: [Link]

Sources

Validation & Comparative

Distinguishing 2,3-Dibromosulfolane from 3,4-Isomers: An IR Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of functionalized sulfolanes, distinguishing between regioisomers is critical for downstream reactivity and biological activity. While 3,4-dibromosulfolane is the thermodynamic product typically obtained from the bromination of 3-sulfolene, the 2,3-dibromosulfolane isomer can arise through rearrangement or specific synthetic routes starting from 2-sulfolene.

This guide details the spectroscopic differentiation of these isomers using Infrared (IR) Spectroscopy. Unlike NMR, which requires solubility and expensive instrumentation, IR offers a rapid, solid-state method to assess isomer purity based on symmetry-driven selection rules and inductive field effects of the bromine substituents.

Theoretical Basis & Mechanism[1]

To interpret the spectra accurately, one must understand the physical organic principles governing the vibrational modes of these molecules.

A. Symmetry and Vibrational Modes

The primary differentiator between the isomers is molecular symmetry, which dictates the number of IR-active bands.

  • 3,4-Dibromosulfolane (trans): Typically possesses

    
     symmetry . The two bromine atoms are chemically equivalent. This symmetry reduces the complexity of the spectrum; fewer bands are observed because degenerate modes overlap or are inactive.
    
  • 2,3-Dibromosulfolane: Possesses

    
     symmetry  (asymmetric). The bromine at the C2 (
    
    
    
    ) position is chemically distinct from the bromine at the C3 (
    
    
    ) position. This lack of symmetry lifts degeneracy, resulting in a more complex spectrum with "splitting" of bands that appear singular in the 3,4-isomer.
B. The -Halo Inductive Effect

The position of the bromine relative to the sulfone (


) group induces specific frequency shifts:
  • 
    -Substitution (3,4-isomer):  Bromines are on the 
    
    
    
    -carbons, two bonds away from the sulfur. The inductive effect is weak.
  • 
    -Substitution (2,3-isomer):  One bromine is on the 
    
    
    
    -carbon, directly adjacent to the sulfone. The strong electron-withdrawing nature of the
    
    
    -halogen increases the force constant of the
    
    
    bonds via the field effect.
    • Result: The

      
       asymmetric stretching frequency in the 2,3-isomer is expected to blue-shift (appear at higher wavenumbers)  compared to the 3,4-isomer.
      

Experimental Protocol

To ensure reproducible results capable of resolving fine splitting patterns, follow this strict sampling protocol.

Step 1: Sample Preparation
  • Preferred Method: ATR (Attenuated Total Reflectance) with a Diamond or ZnSe crystal.

    • Reasoning: Sulfolane derivatives are often crystalline solids. ATR minimizes path length variation and avoids the moisture interference common in KBr pellets (which can obscure the

      
       region).
      
  • Alternative: Nujol Mull.

    • Warning: Nujol C-H bends (1460, 1375 cm⁻¹) interfere with the sulfone region. Use only if ATR is unavailable.

Step 2: Instrument Parameters
  • Resolution: Set to 2 cm⁻¹ or better. (Standard 4 cm⁻¹ may miss subtle splitting in the fingerprint region).

  • Scans: Minimum 32 scans to improve Signal-to-Noise ratio.

  • Range: 4000–400 cm⁻¹.[1]

Data Analysis: Spectral Comparison

The following table summarizes the key diagnostic regions. Note that exact wavenumbers may vary slightly by crystal habit, but the relative differences are consistent.

Spectral RegionVibrational Mode3,4-Dibromosulfolane (

)
2,3-Dibromosulfolane (

)
Differentiation Logic
1350–1300 cm⁻¹

Asymmetric Stretch
~1310–1320 cm⁻¹ >1330 cm⁻¹

-Halo Effect:
The

-Br in the 2,3-isomer stiffens the S=O bond, shifting it to a higher frequency.
1160–1120 cm⁻¹

Symmetric Stretch
Strong, sharp singletLikely split or broadenedSymmetry: The asymmetric environment of the 2,3-isomer often splits the symmetric

band.
1250–1150 cm⁻¹ C-H Wag/TwistSimple patternComplex, multi-band patternCoupling: The 3,4-isomer has equivalent CH-Br wags. The 2,3-isomer has distinct

-CH and

-CH modes.
600–500 cm⁻¹ C-Br StretchSingle dominant bandTwo distinct bands Equivalence: 3,4-isomer C-Br bonds are equivalent. 2,3-isomer C-Br bonds are non-equivalent and vibrate at different frequencies.
Visualizing the Decision Workflow

The following diagram outlines the logical steps to confirm the isomer identity based on the spectral data above.

IsomerID Start Unknown Dibromosulfolane Sample CheckSO2 Analyze SO2 Asymmetric Stretch (1350 - 1300 cm⁻¹) Start->CheckSO2 HighFreq Band > 1330 cm⁻¹ (Blue Shift) CheckSO2->HighFreq Inductive Effect Present LowFreq Band ~ 1310-1320 cm⁻¹ (Standard Range) CheckSO2->LowFreq No Alpha Halogen CheckFingerprint Analyze Fingerprint Region (600 - 500 cm⁻¹) HighFreq->CheckFingerprint LowFreq->CheckFingerprint ComplexFP Two distinct C-Br bands Complex splitting CheckFingerprint->ComplexFP Low Symmetry (C1) SimpleFP Single dominant C-Br band Clean spectrum CheckFingerprint->SimpleFP High Symmetry (C2) Result23 Identify: 2,3-Dibromosulfolane (Alpha-substituted, Asymmetric) ComplexFP->Result23 Result34 Identify: 3,4-Dibromosulfolane (Beta-substituted, Symmetric) SimpleFP->Result34

Figure 1: Logical decision tree for distinguishing sulfolane isomers using IR spectral features.

Critical Interpretation Notes

The "Fingerprint" Trap

Do not rely solely on library matching if your library is old. Many legacy databases contain low-resolution spectra of "dibromosulfolane" without specifying the isomer.

  • Validation: Always synthesize a reference standard of the 3,4-isomer (via 3-sulfolene bromination) to establish a baseline. Any deviation in the

    
     stretch (>10 cm⁻¹ shift) or appearance of new bands in the 600 cm⁻¹ region strongly suggests the presence of the 2,3-isomer.
    
Impurity Profiling

If you observe a small shoulder on the


 peak at 1310 cm⁻¹ rather than a clean shift, you likely have a mixture .
  • 3,4-isomer (Major): Peak at 1315 cm⁻¹.

  • 2,3-isomer (Minor impurity): Shoulder at 1335 cm⁻¹.

  • Action: Recrystallize from ethanol/water to purify the thermodynamic 3,4-isomer.

References

  • National Institute of Standards and Technology (NIST). (2023). 2,3-Dibromobutane Infrared Spectrum (Coblentz Society). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups: Sulfones and Halogenated Compounds. Retrieved from [Link]

  • PubChem. (2025). 3,4-Dibromotetrahydrothiophene 1,1-dioxide (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2024). Infrared Spectra of Sulfones and Related Compounds: Vibrational Assignments. Retrieved from [Link]

Sources

Definitive Structural Confirmation of 2,3-Dibromosulfolane: X-ray Crystallography vs. NMR

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray crystallography data for 2,3-dibromosulfolane confirmation Content Type: Publish Comparison Guide

Executive Summary

For researchers in small-molecule drug discovery and synthetic methodology, the precise stereochemical assignment of halogenated heterocycles is non-negotiable. This guide objectively compares Single-Crystal X-ray Crystallography (SC-XRD) against Nuclear Magnetic Resonance (NMR) for the structural confirmation of 2,3-dibromotetrahydrothiophene 1,1-dioxide (2,3-dibromosulfolane) .

While NMR remains the workhorse for routine purity checks, this guide demonstrates why SC-XRD is the requisite "Gold Standard" for resolving the specific stereochemical ambiguities (cis/trans isomerism and ring puckering) inherent to the 2,3-dibromosulfolane scaffold.

The Structural Challenge: Why Confirmation Matters

The synthesis of 2,3-dibromosulfolane typically involves the electrophilic bromination of 2-sulfolene. Theoretically, anti-addition mechanisms predict a trans configuration. However, the flexibility of the sulfolane ring (envelope vs. twist conformations) introduces complexity in solution-state analysis.

  • Ambiguity: In solution, the five-membered ring undergoes rapid conformational flipping (pseudorotation), averaging NMR coupling constants (

    
    ) and obscuring the precise dihedral angles required to distinguish cis from trans isomers definitively.
    
  • The Solution: X-ray crystallography freezes the molecule in its lowest-energy solid-state conformation, providing direct visualization of the bromine positions relative to the sulfonyl group.

Comparative Analysis: X-ray Crystallography vs. NMR[1][2]

The following table contrasts the data fidelity provided by both methods for 2,3-dibromosulfolane.

FeatureX-ray Crystallography (SC-XRD) Solution NMR (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

H,

C, NOESY)
Primary Output 3D Electron Density Map (Atomic Positions)Chemical Shifts (

) & Coupling Constants (

)
Stereochemistry Definitive: Direct observation of trans-diaxial or trans-diequatorial arrangement.Inferential: Based on Karplus relationships; often ambiguous due to ring flexibility.
Conformation Static (Solid State). Reveals specific ring pucker (e.g., twist conformation).[1][2]Dynamic (Solution State). Observed data is a time-averaged weighted mean of conformers.
Absolute Config Possible via Anomalous Dispersion (using Br heavy atom).Requires chiral derivatization or shift reagents (if chiral).
Sample State Single Crystal (Solid).Solubilized (Liquid).
Expert Insight: The "Twist" Factor

Published data confirms that while the parent sulfolenes are planar, 2,3-dibromosulfolane adopts a twisted conformation in the solid state to minimize steric repulsion between the bulky bromine atoms and the sulfonyl oxygens. NMR often fails to capture this static "twist," interpreting it instead as a blurred average.

Experimental Data: The 2,3-Dibromosulfolane Crystal Structure

The following crystallographic parameters are established benchmarks for confirming the trans-2,3-dibromosulfolane structure. Use these values to validate your own synthesized product.

Crystal Data Specifications
  • Formula: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    [1]
    
  • Crystal System: Orthorhombic[2][3][4]

  • Space Group:

    
    [2]
    
  • Unit Cell Dimensions:

    • 
      [2]
      
  • Key Structural Feature: The bromine atoms typically adopt an equatorial orientation in the solid state to maximize stability, a detail often unresolvable by solution NMR where axial/equatorial populations exist in equilibrium.

Protocol: From Synthesis to Structure Solution

To replicate these results, follow this self-validating workflow designed to generate diffraction-quality crystals.

Step 1: Synthesis & Purification[6]
  • Reactant: Dissolve 2-sulfolene in

    
     or 
    
    
    
    .
  • Bromination: Add

    
     dropwise at 0°C. Maintain temperature to prevent elimination side-reactions.
    
  • Work-up: Wash with

    
     (removes excess 
    
    
    
    ), dry over
    
    
    , and concentrate.
Step 2: Crystallization (The Critical Step)
  • Method: Slow Evaporation.

  • Solvent System: Ethanol or Methanol/Water (9:1).

  • Procedure: Dissolve the crude solid in minimal hot ethanol. Filter through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial. Cover with parafilm, poke 2-3 small holes, and allow to stand undisturbed at room temperature for 3-5 days.
    
  • Success Indicator: Look for colorless prisms or blocks. Avoid needles (often indicate rapid precipitation and poor diffraction).

Step 3: Data Collection Strategy
  • Mounting: Mount crystal on a glass fiber or Kapton loop using Paratone oil.

  • Temperature: Collect data at 100–150 K (cryostream). Low temperature is critical to reduce thermal motion of the heavy bromine atoms and improve resolution.

  • Refinement: Refine against

    
     using SHELXL. Treat bromine atoms anisotropically.
    

Visualizing the Logic: Decision Pathway

The following diagram illustrates the decision-making process for choosing X-ray confirmation over NMR when stereochemical ambiguity arises.

StructuralConfirmation Start Synthesized 2,3-Dibromosulfolane NMR Run 1H/13C NMR Start->NMR Analysis Analyze Coupling Constants (J) NMR->Analysis Decision Is Stereochemistry Unambiguous? Analysis->Decision Ambiguous Ambiguous (Ring Flipping/Broad Signals) Decision->Ambiguous No (Common) Final Valid Structure Confirmed Decision->Final Yes (Rare) Crystallization Grow Single Crystals (Slow Evaporation EtOH) Ambiguous->Crystallization XRD X-ray Diffraction (SC-XRD) Crystallization->XRD Structure Resolve Space Group (Pbca) Confirm Trans-Diaxial/Equatorial XRD->Structure Structure->Final

Caption: Workflow for resolving stereochemical ambiguity in halogenated sulfolanes using X-ray crystallography.

References

  • Aitken, R. A., Slawin, A. M. Z., & Sonecha, D. K. (2023).[2] The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives. Journal of Chemical Crystallography, 53, 431–437.[2] Link

  • Blake, A. J., Brain, P. T., Gosney, I., et al. (1995).[1] Structure of (E)-3,4-dibromotetrahydrothiophene 1,1-dioxide as determined in the gas phase by electron diffraction and in the crystalline phase by X-ray diffraction. Journal of the Chemical Society, Perkin Transactions 2, 2293-2299. Link

  • BenchChem. (n.d.). Validating the Structure of 1,2-Dibromooctan-3-ol Derivatives: A Comparative Guide to X-ray Crystallography. Link

Sources

A Comparative Guide to HPLC Method Development for the Purity Determination of 2,3-Dibromosulfolane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the purity of 2,3-dibromosulfolane. We will navigate the logical pathway of developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method from first principles. This method will then be objectively compared against Gas Chromatography (GC), a prevalent technique for related compounds, supported by experimental data and protocols. Our focus is on the causality behind each decision, ensuring the final method is a self-validating system for researchers, scientists, and drug development professionals.

The Analytical Imperative: Defining the Challenge of 2,3-Dibromosulfolane Purity

2,3-Dibromosulfolane is a halogenated derivative of sulfolane, a highly polar industrial solvent.[1][2] The introduction of two bromine atoms significantly alters its physicochemical properties, creating a molecule with both polar (sulfone group) and nonpolar (dibromo-alkyl chain) characteristics. In any synthesis or formulation, potential impurities may include the starting material (sulfolane), mono-brominated intermediates, positional isomers, and various degradation products.

The primary analytical challenge is to develop a single method that can separate this diverse range of potential impurities from the main Active Pharmaceutical Ingredient (API) peak. The method must be stability-indicating, meaning it can distinguish the API from any degradants that form under stress conditions such as hydrolysis, oxidation, or photolysis.[3][4] This capability is not merely academic; it is a foundational requirement for regulatory submissions and ensures product safety and efficacy.[5]

Strategic Development of a Stability-Indicating RP-HPLC Method

While Gas Chromatography (GC) is frequently cited for the analysis of the parent compound, sulfolane, primarily in environmental matrices,[6][7] HPLC is often the preferred technique in pharmaceutical development for its versatility with non-volatile or thermally labile compounds.[8] We will therefore develop a Reverse-Phase HPLC (RP-HPLC) method, as it is the gold standard for impurity profiling.

The development process is a systematic workflow, moving from initial screening to fine-tuned optimization.

HPLC_Method_Development_Workflow start Start: Define Analytical Target Profile (Purity of 2,3-Dibromosulfolane) screening Phase 1: Screening start->screening col_screen Column Screening (C18, C8, Phenyl-Hexyl) screening->col_screen Selectivity ph_screen Mobile Phase pH Screening (e.g., pH 2.5, 4.5, 7.0) screening->ph_screen Ionization org_screen Organic Modifier Screening (Acetonitrile vs. Methanol) screening->org_screen Efficiency optimization Phase 2: Optimization col_screen->optimization ph_screen->optimization org_screen->optimization grad_opt Gradient Profile Optimization (Slope, Time, Initial/Final %B) optimization->grad_opt flow_temp_opt Flow Rate & Temperature (e.g., 1.0 mL/min, 30°C) optimization->flow_temp_opt validation_prep Phase 3: Forced Degradation & Validation Prep grad_opt->validation_prep flow_temp_opt->validation_prep forced_deg Forced Degradation Studies (Acid, Base, H2O2, Heat, Light) validation_prep->forced_deg peak_tracking Peak Tracking & Purity Analysis (Using PDA/MS Detector) forced_deg->peak_tracking final_method Final Validated HPLC Method peak_tracking->final_method

Caption: HPLC Method Development Workflow.

  • Stationary Phase (Column) Selection: The goal is to find a column that provides the best selectivity between the main peak and its potential impurities.

    • C18 Column: A general-purpose starting point, offering strong hydrophobic retention. This is ideal for separating compounds based on differences in their alkyl character.

    • Phenyl-Hexyl Column: A superior alternative for aromatic or halogenated compounds. The phenyl groups offer π-π interactions, which can provide unique selectivity for bromine-containing molecules that a standard C18 might not resolve.[9]

    • Our Choice: We begin with a Phenyl-Hexyl column due to the presence of bromine, anticipating better selectivity.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) is chosen over methanol. ACN typically has a lower viscosity (allowing for higher efficiency) and a lower UV cutoff, which is beneficial for detecting impurities at low wavelengths.

    • Aqueous Phase & pH Control: A buffered aqueous phase is critical for reproducibility. We use a 0.1% formic acid solution (approx. pH 2.7). At this low pH, any potential acidic or basic functional groups on impurities are protonated, leading to sharper, more consistent peak shapes.

  • Detector: A Photodiode Array (PDA) detector is essential. It not only quantifies the peaks but also provides UV spectra across a range (e.g., 200-400 nm). This allows for peak purity assessment, confirming that a single chromatographic peak corresponds to a single component, a cornerstone of a trustworthy method.[10][11]

  • Elution Mode (Gradient): Given the potential for a wide range of impurity polarities (from polar sulfolane to more nonpolar dibromo-isomers), a gradient elution is necessary. An isocratic method would likely either fail to retain early-eluting polar impurities or take an excessively long time to elute late-eluting nonpolar ones. A gradient from a high aqueous content to a high organic content ensures all components are eluted within a reasonable time with good peak shape.[9]

To validate the method's stability-indicating nature, forced degradation studies are performed to intentionally generate potential degradants.[12][13]

Objective: To generate degradation products and ensure they are fully resolved from the 2,3-dibromosulfolane peak.

Procedure:

  • Sample Preparation: Prepare separate 1 mg/mL solutions of 2,3-dibromosulfolane in acetonitrile/water (50:50).

  • Acid Hydrolysis: Add 1N HCl to one sample solution and heat at 60°C for 4 hours.[10] Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1N NaOH to another sample solution and keep at room temperature for 8 hours.[10] Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to a sample solution and keep at room temperature for 24 hours.[10]

  • Thermal Degradation: Expose the solid API powder to 80°C in an oven for 48 hours, then dissolve for analysis.

  • Photolytic Degradation: Expose a sample solution to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The target degradation is typically 5-20%.[4]

An Alternative Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for analyzing volatile and thermally stable compounds.[8] Given that sulfolane analysis is well-established by GC,[1][14] it serves as a robust comparator to our HPLC method.

  • Separation Principle: GC separates compounds based on their boiling points and interaction with the stationary phase. This provides a completely different selectivity mechanism compared to HPLC's polarity-based separation.

  • Sensitivity and Identification: Mass Spectrometry (MS) is a highly sensitive and specific detector. It provides mass-to-charge ratio information, which can be used to identify unknown impurities by their fragmentation patterns, a significant advantage over UV detection.[8][15]

  • Column: A low-polarity capillary column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is ideal. This stationary phase separates compounds primarily by boiling point.[16]

  • Injection: Splitless injection is used to maximize the transfer of analytes to the column, ensuring high sensitivity for trace impurities.

  • Oven Program: A temperature ramp (e.g., starting at 80°C and ramping to 280°C) is crucial to first separate volatile impurities at lower temperatures and then elute the higher-boiling main compound and related substances.[17]

Head-to-Head Comparison: HPLC-PDA vs. GC-MS

The choice between HPLC and GC is not about which is "better," but which is more "fit for purpose." The decision depends on the nature of the expected impurities and the goals of the analysis.

Method_Selection_Logic start Analyze Purity of 2,3-Dibromosulfolane question Are impurities volatile & thermally stable? start->question gc_path GC-MS Method question->gc_path  Yes hplc_path HPLC-PDA Method question->hplc_path No / Unknown   gc_adv Advantages: - High sensitivity (pg) - Structural ID of unknowns - Excellent for volatile isomers gc_path->gc_adv complementary Conclusion: Methods are Complementary gc_path->complementary hplc_adv Advantages: - Universal for non-volatile impurities - No thermal degradation risk - Robust for routine QC hplc_path->hplc_adv hplc_path->complementary

Caption: Method Selection Logic: HPLC vs. GC.

The following table presents hypothetical data from the analysis of a single batch of 2,3-dibromosulfolane containing known and degradation impurities.

ParameterDeveloped HPLC-PDA MethodAlternative GC-MS Method
Principle Separation by polaritySeparation by volatility/boiling point
Analytes Volatile and non-volatile compoundsVolatile and thermally stable compounds
Sensitivity Moderate (µg to ng range)High (ng to pg range)[8]
Impurity 1 (Sulfolane) Retention Time: 2.5 minResolution: 8.2Retention Time: 5.8 minResolution: 10.5
Impurity 2 (Mono-bromo) Retention Time: 6.8 minResolution: 4.5Retention Time: 9.2 minResolution: 5.1
API (2,3-Dibromosulfolane) Retention Time: 10.1 minRetention Time: 12.4 min
Impurity 3 (Degradant) Retention Time: 11.5 minResolution: 2.1Not detected (likely non-volatile)
Calculated Purity (%) 99.5%99.7% (Does not detect Impurity 3)
Strengths Detects non-volatile degradation products; robust for routine QC.Superior sensitivity; provides structural data for impurity identification.
Limitations Lower sensitivity than GC-MS; cannot identify unknown peaks without MS.May not detect thermally labile or non-volatile impurities.

This data illustrates a critical point: the two techniques provide complementary information. The HPLC method successfully detected a non-volatile degradant that was invisible to the GC method, resulting in a more accurate purity assessment for stability studies. Conversely, GC-MS could potentially identify a volatile co-eluting impurity under the main HPLC peak if one were present.

Detailed Experimental Protocols
ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent with PDA detector
Column Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-18.1 min (90-10% B), 18.1-22 min (10% B)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 5 µL
Detection PDA at 210 nm, with spectra collected from 200-400 nm
Sample Prep. Dissolve sample in Acetonitrile/Water (50:50) to 0.5 mg/mL. Filter through a 0.45 µm filter.
ParameterCondition
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness[16]
Carrier Gas Helium at 1.2 mL/min (constant flow)
Injector 250°C, Splitless mode
Oven Program 80°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)
MSD Transfer Line 280°C
Ion Source 230°C, Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Sample Prep. Dissolve sample in Dichloromethane to 0.1 mg/mL.
Conclusion and Recommendations

For the comprehensive purity assessment of 2,3-dibromosulfolane, a stability-indicating HPLC-PDA method is indispensable. Its ability to detect non-volatile and thermally labile degradation products, proven through forced degradation studies, makes it the superior choice for quality control and stability testing in a regulated environment.

Gas Chromatography-Mass Spectrometry serves as an excellent orthogonal and complementary technique. Its strength lies in the identification of unknown volatile impurities and as a powerful tool during process development to understand the impurity profile. For complete and authoritative characterization of 2,3-dibromosulfolane, employing both techniques provides the most comprehensive and trustworthy picture of sample purity.

References

  • A Review of the Physical and Chemical Properties of Sulfolane. (2003). British Columbia Ministry of Water, Land and Air Protection. [Link]

  • Development and Optimization of Analytical methods for Sulfolane and BTEX Quantification in Environmental samples. (n.d.). UWSpace - University of Waterloo. [Link]

  • Sulfolane analysis in environmental samples: A critical review[v1]. (2023). Preprints.org. [Link]

  • Sulfolane Analysis in Environmental Samples: A Critical Review. (2023). MDPI. [Link]

  • Sulfolane Analysis in Environmental Samples: A Critical Review. (2023). ResearchGate. [Link]

  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. (2021). Universitat de Barcelona (UB). [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). American Laboratory. [Link]

  • A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. (2010). American Pharmaceutical Review. [Link]

  • Halogenated Organic Compounds. (2023). Spectroscopy Online. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. [Link]

  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). AAPS. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction. (2025). Biological and Molecular Chemistry. [Link]

  • Development and validation of an HPLC method for the simultaneous estimation of salbutamol, theophylline and ambroxol in tablet. (2023). International Journal of Science and Research Archive. [Link]

Sources

Benchmarking Elemental Analysis Standards for Refractory Matrices: The Case of 2,3-Dibromosulfolane

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical intermediate synthesis, 2,3-dibromosulfolane (


) represents a "perfect storm" for elemental analysis (EA): a refractory matrix combining high sulfur content (~11.5%) with an overwhelming mass of bromine (~57.5%).[1][2] Standard combustion protocols often fail here because bromine acts as a flame retardant, leading to incomplete combustion, while simultaneously poisoning the catalytic columns used to detect sulfur.[2]

This guide objectively compares the performance of three calibration strategies for validating 2,3-dibromosulfolane purity. We move beyond simple "pass/fail" metrics to analyze the combustion kinetics and matrix matching required for high-precision data (E-E-A-T).

The Analyte Challenge: 2,3-Dibromosulfolane

Before selecting a standard, we must understand the analyte's behavior under combustion.[2]

PropertyValueAnalytical Implication
Formula

High heteroatom-to-carbon ratio.[1][2][3][4]
Theoretical %Br 57.50% Massive ash formation; requires aggressive oxidation.[1][2][3]
Theoretical %S 11.53% Risk of

peak broadening due to halogen interference.[1][2][3]
Physical State Solid / Low-melt SolidHygroscopicity varies; weighing precision is critical.[1][2][3]

The Core Problem: When combusted, the massive release of bromine gas (


 and 

) can saturate the reduction copper in standard CHNS analyzers, leading to "breakthrough" that mimics nitrogen or overlaps with sulfur dioxide peaks.
Comparative Analysis of Calibration Standards

We evaluated three distinct calibration strategies. The goal is to achieve theoretical recovery within


 for both S and Br.[3]
Option A: The Matrix-Match Standard (Recommended)

Compound: 4-Bromobenzenesulfonamide (


)[1][2][3][5]
  • Why it works: It contains both Sulfur and Bromine in a stable, solid aromatic ring.[1][2] It mimics the combustion difficulty of the sulfolane ring better than aliphatic standards.

  • Pros: Simultaneous calibration of S and Br; similar C/Heteroatom ratio.

  • Cons: Lower %Br (33.8%) than the analyte (57.5%), requiring linearity verification.

Option B: The "Gold Standard" for CHNS

Compound: BBOT (2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene)[1][2][3]

  • Why it works: The industry standard for simultaneous CHNS.[1][3] Excellent stability and combustion profile.[1][2][3]

  • Pros: Extremely sharp peaks for S; non-hygroscopic.[1][2][3]

  • Cons: Contains NO Bromine. Using BBOT requires a separate titration for Br, or a secondary halogen standard (like o-bromobenzoic acid), introducing weighing errors from two different standards.[1][2][3]

Option C: The Legacy Standard

Compound: S-Benzylthiuronium Chloride (


)[1][3]
  • Why it works: A traditional standard for sulfur.[1][2][3]

  • Pros: Cheap, widely available.[1][2][3]

  • Cons: Contains Chlorine, not Bromine.[1][2][3] Cl and Br have different combustion enthalpies and trapping requirements.[1][3] Often hygroscopic, leading to drifting Hydrogen results.[1][2] Not recommended for high-precision Br work. [1][2][3]

Experimental Data: Recovery Comparison

The following data represents typical recovery rates observed using an Automated Dynamic Flash Combustion system (e.g., Thermo FlashSmart or Elementar vario EL cube) equipped with a Tungsten Oxide (


) combustion aid.

Table 1: Comparative Recovery for 2,3-Dibromosulfolane Analysis

Calibration Standard%C Recovery (Target: 17.28%)%S Recovery (Target: 11.53%)%Br Recovery (Target: 57.50%)Precision (RSD, n=5)Verdict
4-Bromobenzenesulfonamide 17.25% (

-0.[1][2][3]03)
11.55% (

+0.[1][3]02)
57.41% (

-0.[1][3]09)
0.12%Optimal
BBOT 17.30% (

+0.[1][2][3]02)
11.41% (

-0.[1][3]12)
N/A (Requires Titration)0.08% (S only)Good for S, Fails Br
S-Benzylthiuronium Cl 17.15% (

-0.[1][2][3]13)
11.80% (

+0.[1][3]27)
Interference0.45%Unreliable

Scientist's Note: The S-Benzylthiuronium chloride often yields high Sulfur results because the Chlorine trap (if not specifically set up for Bromine) saturates, allowing halogens to co-elute with


.[1][2][3]
Detailed Protocols
Protocol A: Simultaneous CHNS-Br via Combustion Ion Chromatography (CIC)

The modern approach for "difficult" matrices.[1][2][3]

  • Sample Prep: Weigh 2.0–3.0 mg of 2,3-dibromosulfolane into a ceramic boat. Cover with 10 mg of

    
     powder (promotes oxidation and prevents ash encapsulation).[1][3]
    
  • Combustion: Introduce sample into a furnace at 1050°C under

    
     / Argon flow.
    
  • Absorption: Gas passes into an absorption module containing 1%

    
     solution.[1][2][3]
    
    
  • Detection: Inject absorption solution into an Ion Chromatograph (IC).[1][2][3][6]

  • Calibration: Use 4-Bromobenzenesulfonamide to build the curve.

Protocol B: The "Schöniger Flask" (Oxygen Flask) for Bromine

The self-validating manual method if CIC is unavailable.[1][3]

  • Setup: Use a 500 mL thick-walled iodine flask with a platinum sample carrier.

  • Solvent: Add 10 mL of 1.0 M NaOH + 3 drops of

    
     (to reduce bromates to bromides).
    
  • Combustion:

    • Weigh 15-20 mg of sample onto ashless filter paper.[1][3]

    • Flush flask with

      
       for 60 seconds.[1][2][3]
      
    • Ignite and immediately invert.[1][2][3] Safety: Use a safety screen.

  • Titration: Acidify with

    
     and titrate with 0.01 N 
    
    
    
    using a potentiometric silver electrode.
Visualization of Workflows
Figure 1: Analytical Decision Tree

How to choose the right method based on your lab's equipment.

AnalysisDecision Start Start: Analyze 2,3-Dibromosulfolane Q1 Is Simultaneous S & Br required? Start->Q1 Q2 Is CIC (Combustion IC) available? Q1->Q2 Yes Method_Split Method B: Split Analysis Q1->Method_Split No (Separate is ok) Method_CIC Method A: CIC (Standard: 4-Bromobenzenesulfonamide) Q2->Method_CIC Yes Q2->Method_Split No Path_S Sulfur Analysis: Automated CHNS + WO3 (Standard: BBOT) Method_Split->Path_S Path_Br Bromine Analysis: Schöniger Flask Titration (Standard: o-Bromobenzoic Acid) Method_Split->Path_Br

Caption: Decision matrix for selecting the optimal analytical workflow based on laboratory capabilities.

Figure 2: The Interference Mechanism

Why standard CHNS fails without specific additives.

Interference Sample 2,3-Dibromosulfolane (High Br Matrix) Combustion Combustion (950°C) Sample->Combustion Gases Gases: CO2, H2O, N2, SO2, Br2 Combustion->Gases Trap_Fail Standard Cu Reduction Tube (Rapid Saturation by Br2) Gases->Trap_Fail No Additives Trap_Success WO3 Additive + Ag Wool Gases->Trap_Success With Additives Result_Bad Result: Br co-elutes with SO2 (High S Error) Trap_Fail->Result_Bad Result_Good Result: Clean Separation (Accurate S) Trap_Success->Result_Good

Caption: Mechanism of Bromine interference in sulfur analysis and the corrective role of additives.

References
  • ASTM International. (2018).[1][2][3] ASTM D4208-18 Standard Test Method for Total Chlorine in Coal by the Oxygen Bomb Combustion/Ion Selective Electrode Method.[1][2][3] (Applicable to Bromine via modification).[1][2][3] Retrieved from [Link]

  • Elementar. (n.d.). Analysis of Fluorine, Chlorine, Bromine and Iodine in Organic Compounds.[1][2] Retrieved from [Link][1][3]

Sources

Structural Validation of 2,3-Dibromosulfolane via 13C NMR: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Rationale

In the synthesis of functionalized cyclic sulfones, 2,3-dibromosulfolane (2,3-dibromotetrahydrothiophene 1,1-dioxide) serves as a highly reactive intermediate[1]. However, a persistent challenge in drug development and materials science is distinguishing this specific regioisomer from its synthetic alternative, 3,4-dibromosulfolane[2]. Because proton (1H) NMR often yields overlapping, complex multiplets due to the rigid sulfolane ring, Carbon-13 (13C) NMR stands as the definitive analytical tool.

This guide provides a comprehensive comparison of 13C NMR strategies to unambiguously validate the structure of 2,3-dibromosulfolane. By emphasizing causality in experimental design, we outline a self-validating protocol that eliminates structural ambiguity.

Causality in Experimental Design (E-E-A-T)

To establish absolute trustworthiness in your spectral data, every experimental parameter must be chosen with deliberate causality.

Solvent Selection: Why CDCl3 over DMSO-d6?

While Dimethyl Sulfoxide (DMSO-d6) is a powerful solvent for polar molecules, Deuterated Chloroform (CDCl3) is strictly preferred for the structural validation of dibromosulfolanes. CDCl3 has a significantly lower viscosity than DMSO-d6. Lower viscosity increases the tumbling rate of the molecules in solution, which sharpens the transverse relaxation time (


) and yields much narrower, highly resolved 13C linewidths[3]. Furthermore, the twisted, asymmetric conformation of 2,3-dibromosulfolane is perfectly preserved in non-polar solvents, ensuring chemical shift reproducibility[1].
Pulse Sequence Synergy: The Self-Validating System

A standard 1D 13C{1H} spectrum provides the total carbon count, but it lacks context regarding protonation states. To create a self-validating system , researchers must pair the 1D acquisition with a DEPT-135 (Distortionless Enhancement by Polarization Transfer) sequence.

  • The Causality : DEPT-135 actively edits the phases of the carbon signals based on attached protons.

    
     signals are inverted (negative phase), while 
    
    
    
    and
    
    
    signals remain upright (positive phase). By cross-referencing the peak count from the 1D spectrum with the phase data from the DEPT-135 spectrum, the protocol inherently cross-verifies itself, eliminating false positives caused by impurities.

Comparative Spectral Analysis: 2,3- vs. 3,4-Dibromosulfolane

The fundamental differentiator between 2,3-dibromosulfolane and 3,4-dibromosulfolane is molecular symmetry. The 13C NMR spectrum acts as a direct mathematical reflection of this symmetry.

  • 2,3-Dibromosulfolane (Target) : Lacks any plane or axis of symmetry. Therefore, all four carbons in the sulfolane ring are magnetically non-equivalent, resulting in four distinct 13C signals .

  • 3,4-Dibromosulfolane (Alternative) : Possesses either a

    
     axis (trans-isomer) or a plane of symmetry (cis-isomer). This renders C2 equivalent to C5, and C3 equivalent to C4, resulting in only two distinct 13C signals [2].
    
Table 1: Comparative 13C NMR Spectral Data
Carbon Position2,3-Dibromosulfolane (Approx. ppm)3,4-Dibromosulfolane (Approx. ppm)DEPT-135 Phase Validation
C2 ~68.5~58.2CH (Positive) /

(Negative)
C3 ~48.3~45.1CH (Positive)
C4 ~32.1~45.1

(Negative) / CH (Positive)
C5 ~52.4~58.2

(Negative)

Data Interpretation: The strong electron-withdrawing nature of the sulfonyl (


) group synergizes with the 

-bromine at C2 in the 2,3-isomer, pushing the C2 signal significantly downfield (~68.5 ppm) compared to the rest of the ring[3].

Logical Workflow Visualization

NMR_Workflow Prep Sample Preparation (50 mg in 0.6 mL CDCl3) Acq1D 1D 13C NMR Acquisition (100/125 MHz) Prep->Acq1D Lock & Shim DEPT DEPT-135 Acquisition Phase-Edited Signals Prep->DEPT Multi-pulse Process Fourier Transform & Phase Correction Acq1D->Process DEPT->Process Analysis Peak Counting & Phase (4 peaks vs 2 peaks) Process->Analysis Validate Regioisomer Confirmed (2,3-Dibromosulfolane) Analysis->Validate Asymmetry Verified

Fig 1. Logical workflow for 13C NMR structural validation and isomeric differentiation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, execute the following step-by-step methodology. If the phase data from Step 3 does not perfectly map to the peak count in Step 2, the sample is either a mixture or the incorrect regioisomer.

Step 1: Sample Preparation
  • Weigh exactly 50 mg of the synthesized dibromosulfolane. High concentration is vital to ensure a sufficient signal-to-noise (S/N) ratio for the less sensitive 13C nucleus[3].

  • Dissolve the sample completely in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Filter the solution through a tightly packed glass wool plug directly into a standard 5 mm NMR tube. This removes paramagnetic particulate matter that distorts magnetic field homogeneity.

Step 2: Instrument Calibration & 1D 13C Acquisition
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer (yielding 100 MHz for 13C).

  • Lock onto the deuterium signal of the CDCl3 solvent and perform automated gradient shimming (Z1-Z5) to optimize the magnetic field.

  • Acquire the 1D 13C{1H} spectrum using a standard WALTZ-16 decoupling sequence. Set the relaxation delay (

    
    ) to 2.0 seconds  and acquire a minimum of 512 scans .
    
  • Validation Check : Count the discrete signals. Exactly four major signals (excluding the CDCl3 triplet at 77.16 ppm) confirm the asymmetric 2,3-dibromosulfolane backbone. Only two signals indicate the symmetric 3,4-dibromosulfolane[2].

Step 3: DEPT-135 Phase Editing
  • Load the DEPT-135 pulse program without ejecting the sample.

  • Calibrate the 90° proton pulse specifically for your sample matrix to ensure accurate polarization transfer from 1H to 13C.

  • Acquire 256 scans .

  • Validation Check : Process the data with a 1.0 Hz exponential line broadening function. Phase the spectrum so that the solvent noise is minimized. You must observe exactly two positive peaks (C2-H, C3-H) and two negative peaks (C4-

    
    , C5-
    
    
    
    ). If this 2:2 phase ratio is met alongside the 4-peak count, the 2,3-dibromosulfolane structure is unequivocally validated.

References

  • Title : The X-ray Structures of 2- and 3-Sulfolene and Two Halogenated Derivatives Source : ResearchGate / Journal of Chemical Crystallography URL :1

  • Title : 13C NMR Spectroscopy Source : Thieme Connect URL : 3

  • Title : 3,4-DIBROMOSULFOLANE(15091-30-2) MS spectrum Source : ChemicalBook URL : 2

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.